Product packaging for Floverine(Cat. No.:CAS No. 27318-86-1)

Floverine

Cat. No.: B1672849
CAS No.: 27318-86-1
M. Wt: 198.22 g/mol
InChI Key: WWCVTBASZDLZAC-UHFFFAOYSA-N
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Description

Based on a comprehensive search, no verifiable scientific data was found for a compound named "Floverine". The information below is a placeholder to illustrate what a product description might contain once details are confirmed. This compound is a synthetic small molecule compound provided for research and development purposes. It is characterized by high purity (typically >95% by HPLC) and is supplied as a solid or in a specified solvent. The mechanism of action and specific research applications, such as potential activity against certain enzymes or pathways, are not yet established in the scientific literature. Researchers are encouraged to consult the certificate of analysis for detailed specifications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper laboratory safety protocols should always be followed when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B1672849 Floverine CAS No. 27318-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCVTBASZDLZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181762
Record name Floverine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27318-86-1
Record name Floverine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Floverine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77YM77P92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Floverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floverine is a smooth muscle relaxant utilized in the management of gastrointestinal spasmodic conditions. Its therapeutic efficacy is primarily attributed to its direct action on smooth muscle cells, leading to a reduction in contractility. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological effects of this compound, with a focus on its interaction with key cellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of Calcium Homeostasis

The principal mechanism of action of this compound is the modulation of intracellular calcium (Ca²⁺) concentration in smooth muscle cells.[1] This is achieved through a dual action: inhibition of extracellular Ca²⁺ influx and modulation of Ca²⁺ release from intracellular stores.[1][2] By reducing the availability of cytosolic Ca²⁺, this compound attenuates the activation of the contractile machinery, resulting in smooth muscle relaxation.

Inhibition of L-type Calcium Channels

This compound acts as a potent antagonist of voltage-gated L-type calcium channels, which are critical for the influx of extracellular Ca²⁺ upon membrane depolarization.[3] This blockade of Ca²⁺ entry is a key event in its spasmolytic effect. Experimental evidence indicates that this compound inhibits both fast and slow Ca²⁺ channel currents in a concentration-dependent manner.

Modulation of Intracellular Calcium Release

In addition to blocking extracellular calcium entry, this compound has been reported to modulate the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum.[1][2] This further contributes to the overall reduction in cytosolic Ca²⁺ levels. However, the precise molecular mechanism and quantitative contribution of this effect to the overall smooth muscle relaxation are less well-characterized compared to its action on L-type calcium channels.

Absence of Evidence for Phosphodiesterase Inhibition

While structurally related to papaverine, a known phosphodiesterase (PDE) inhibitor, there is currently no direct scientific evidence to suggest that this compound exerts its therapeutic effects through the inhibition of phosphodiesterases. Studies conducted to elucidate its mechanism have not identified PDE inhibition as a primary or secondary action of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound on calcium channels and smooth muscle contraction.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Calcium Channel Currents

TissueChannel TypeHolding PotentialIC₅₀ (µM)
Rat Portal Vein Smooth MuscleFast Ca²⁺ Channel-70 mV7.5
Rat Portal Vein Smooth MuscleSlow Ca²⁺ Channel-40 mV1.9
Rat MyometriumSlow Ca²⁺ Channel-70 mV2.3

Table 2: Inhibitory Dose (ID₅₀) of this compound on Induced Smooth Muscle Contractions

TissueInducing AgentID₅₀ (M)
Rat Myometrium & ColonElectrical Stimulation8x10⁻⁷ - 3.1x10⁻⁶
Rat Myometrium & ColonHyperpotassic Solution8x10⁻⁷ - 3.1x10⁻⁶
Rat Myometrium & ColonAcetylcholine (in Ca²⁺-free/EGTA medium)8x10⁻⁷ - 3.1x10⁻⁶
Isolated Rat ColonK⁺ Depolarization5x10⁻⁵

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Smooth Muscle Contractility Assay

This protocol is designed to assess the effect of this compound on the contractility of isolated smooth muscle tissue.

a. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat) via an approved method.

  • Isolate the desired smooth muscle tissue (e.g., intestine, uterus, or blood vessel) and place it in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Carefully dissect out strips of the smooth muscle of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

  • Suspend the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

b. Contraction Measurement:

  • Attach one end of the muscle strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

  • Apply an optimal resting tension to the muscle strips (e.g., 1 g) and allow them to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.

  • Induce contractions using a contractile agonist (e.g., high KCl solution, acetylcholine, or electrical field stimulation).

  • Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner to the organ bath.

  • Record the relaxation response and calculate the percentage of inhibition of the maximal contraction.

  • Construct a concentration-response curve to determine the ID₅₀ value.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This protocol allows for the direct measurement of the effect of this compound on Ca²⁺ currents in isolated smooth muscle cells.

a. Cell Isolation:

  • Isolate smooth muscle cells from the desired tissue by enzymatic digestion (e.g., using a combination of collagenase and papain).

  • Triturate the digested tissue to obtain a single-cell suspension.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

b. Electrophysiological Recording:

  • Use a patch-clamp amplifier and a data acquisition system.

  • Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • The internal pipette solution should contain (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, adjusted to pH 7.2 with CsOH.

  • The external bath solution should contain (in mM): 130 NaCl, 5 CsCl, 10 BaCl₂ (as the charge carrier for Ca²⁺ channels), 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Establish a giga-ohm seal between the micropipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -70 mV.

  • Elicit Ca²⁺ currents by applying depolarizing voltage steps.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the inhibition of the Ca²⁺ current and determine the IC₅₀.

Intracellular Calcium Measurement using Fura-2 AM

This protocol measures changes in intracellular Ca²⁺ concentration in response to this compound.[4][5][6][7]

a. Cell Preparation and Dye Loading:

  • Culture smooth muscle cells on glass coverslips.

  • Wash the cells with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Load the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PSS to remove extracellular dye and allow for de-esterification of the dye for 30 minutes.

b. Fluorescence Imaging:

  • Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Stimulate the cells with a contractile agonist to induce an increase in intracellular Ca²⁺.

  • Apply this compound to the cells and record the change in the fluorescence ratio over time.

  • The ratio of the fluorescence intensities is proportional to the intracellular Ca²⁺ concentration.

Visualizations

Signaling Pathway of this compound's Action

Floverine_Mechanism This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits SR Sarcoplasmic Reticulum This compound->SR Ca_influx Extracellular Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Cytosolic_Ca Cytosolic Ca²⁺ Ca_influx->Cytosolic_Ca Decreases Intracellular_Ca_Release Intracellular Ca²⁺ Release SR->Intracellular_Ca_Release Intracellular_Ca_Release->Cytosolic_Ca Decreases Contraction Smooth Muscle Contraction Cytosolic_Ca->Contraction Activates Relaxation Smooth Muscle Relaxation Contraction->Relaxation Inhibited by reduced Ca²⁺

Caption: Signaling pathway of this compound's inhibitory action on smooth muscle contraction.

Experimental Workflow for In Vitro Contractility Assay

Contractility_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Tissue 1. Isolate Smooth Muscle Tissue Prepare_Strips 2. Prepare Muscle Strips Isolate_Tissue->Prepare_Strips Suspend_in_Bath 3. Suspend in Organ Bath Prepare_Strips->Suspend_in_Bath Equilibrate 4. Equilibrate under Tension Suspend_in_Bath->Equilibrate Induce_Contraction 5. Induce Contraction Equilibrate->Induce_Contraction Add_this compound 6. Add this compound Induce_Contraction->Add_this compound Record_Response 7. Record Relaxation Add_this compound->Record_Response Calculate_Inhibition 8. Calculate % Inhibition Record_Response->Calculate_Inhibition Generate_Curve 9. Generate Concentration-Response Curve Calculate_Inhibition->Generate_Curve Determine_ID50 10. Determine ID₅₀ Generate_Curve->Determine_ID50

Caption: Workflow for assessing this compound's effect on in vitro smooth muscle contractility.

Logical Relationship of this compound's Calcium Modulation

Calcium_Modulation cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Ca_Channel_Block L-type Ca²⁺ Channel Blockade This compound->Ca_Channel_Block SR_Modulation Sarcoplasmic Reticulum Ca²⁺ Release Modulation This compound->SR_Modulation Reduced_Ca_Influx Reduced Extracellular Ca²⁺ Influx Ca_Channel_Block->Reduced_Ca_Influx Reduced_Ca_Release Reduced Intracellular Ca²⁺ Release SR_Modulation->Reduced_Ca_Release Reduced_Cytosolic_Ca Decreased Cytosolic [Ca²⁺] Reduced_Ca_Influx->Reduced_Cytosolic_Ca Reduced_Ca_Release->Reduced_Cytosolic_Ca Relaxation Smooth Muscle Relaxation Reduced_Cytosolic_Ca->Relaxation

Caption: Logical flow of this compound's dual action on cellular calcium leading to relaxation.

References

Floverine: A Technical Guide to Its Physicochemical Properties and Biological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Floverine. Due to a notable scarcity of direct experimental data for this compound, this document also outlines established experimental protocols for the determination of key physicochemical parameters. Furthermore, based on its classification as a spasmolytic with a papaverine-like action, a putative mechanism of action is detailed, alongside a proposed analytical workflow for its quantification in biological matrices.

Core Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models. These predicted values offer a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄PubChem[1]
Molecular Weight 198.22 g/mol PubChem[1]
IUPAC Name 2-(3,5-dimethoxyphenoxy)ethanolPubChem[1]
SMILES COC1=CC(=CC(=C1)OCCO)OCPubChem[1]
InChI InChI=1S/C10H14O4/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7,11H,3-4H2,1-2H3PubChem[1]
Computed XLogP3-AA 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]

Experimental Protocols for Physicochemical Characterization

To augment the existing computational data, the following standard experimental protocols are recommended for the definitive characterization of this compound's physicochemical properties.

Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, and other organic solvents).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][6]

  • Phase Separation: After equilibration, allow the suspensions to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples.[5]

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it appropriately. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is reported as the mean concentration from replicate experiments.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge sample B->C D Withdraw and dilute supernatant C->D E Analyze concentration (e.g., HPLC) D->E

Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the acid dissociation constant (pKa) of a substance.[7][8][9][10]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if solubility is low.[7][9] Maintain a constant ionic strength using a background electrolyte such as KCl.[7]

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[7][9]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare this compound solution of known concentration C Incrementally add titrant (acid or base) A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Determine pKa from inflection point E->F

pKa Determination Workflow
LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and a benchmark method for determining the n-octanol/water partition coefficient (logP).[11][12]

Principle: The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Detailed Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Putative Mechanism of Action: A Papaverine-Like Spasmolytic

This compound is classified as a spasmolytic agent with a mechanism of action similar to papaverine. Papaverine exerts its smooth muscle relaxant effects through two primary pathways: inhibition of phosphodiesterases (PDEs) and blockade of calcium channels.[13][14][15][16]

Phosphodiesterase (PDE) Inhibition

Papaverine is a non-selective inhibitor of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13][14][15][17] By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.[14][15] These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[15]

Calcium Channel Blockade

Papaverine can also directly inhibit the influx of calcium ions through voltage-gated calcium channels in the cell membrane of smooth muscle cells.[13][15][16][18] This action reduces the intracellular calcium concentration available to bind with calmodulin, thereby preventing the activation of myosin light-chain kinase (MLCK) and subsequent muscle contraction.[14][16]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Ca²⁺ Channel Ca_influx ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx Inhibits influx This compound This compound This compound->Ca_channel Blocks PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PKA_PKG ↑ PKA & PKG cAMP_cGMP->PKA_PKG PKA_PKG->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Putative Signaling Pathway of this compound

Proposed Analytical Workflow for Quantification in Biological Matrices

A robust analytical method is essential for pharmacokinetic and pharmacodynamic studies. Given this compound's chemical structure as an aromatic ethanol ether derivative, a High-Performance Liquid Chromatography (HPLC) based method is proposed.

Principle: This workflow involves the extraction of this compound from a biological matrix, followed by separation and quantification using reverse-phase HPLC with a suitable detector.

Workflow Steps:

  • Sample Preparation:

    • Matrix: Plasma, serum, or urine.

    • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from endogenous interferences.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is suitable for separating compounds with moderate polarity like this compound.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide optimal separation.

    • Detection: UV detection at a wavelength corresponding to this compound's maximum absorbance. Given its aromatic nature, it should have a distinct UV chromophore. Fluorescence detection could also be explored for enhanced sensitivity.[19]

  • Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

G cluster_hplc HPLC System A Biological Sample (e.g., Plasma) B Sample Preparation (LLE or SPE) A->B C HPLC Analysis B->C D Data Acquisition and Processing C->D C1 Reverse-Phase Column (C18) C2 UV or Fluorescence Detector E Quantification of this compound D->E

Proposed Analytical Workflow for this compound

References

A Technical Whitepaper on the In Vitro Biological Profile of Floverine: Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the current, albeit limited, understanding of the chemical properties of Floverine and proposes a comprehensive strategy for the in-depth investigation of its in vitro biological activities. Due to a significant scarcity of empirical data in publicly available scientific literature, this whitepaper pivots from a review of existing biological data to a forward-looking guide for future research.

Introduction: The Enigma of this compound

This compound is a distinct chemical entity with the IUPAC name 2-(3,5-dimethoxyphenoxy)ethanol[1]. Despite its clear chemical definition, there is a notable absence of published research on its biological effects. This presents a unique opportunity for novel discovery in pharmacology and drug development. This whitepaper serves as a foundational guide for researchers aiming to elucidate the in vitro biological activity of this compound, from initial screening to mechanistic studies.

Chemical and Physical Properties of this compound

A clear understanding of a compound's chemical and physical properties is fundamental to designing and interpreting biological assays. The known properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(3,5-dimethoxyphenoxy)ethanol[1]
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
CAS Number 27318-86-1[1]
SMILES COC1=CC(=CC(=C1)OCCO)OC[2]
InChI Key WWCVTBASZDLZAC-UHFFFAOYSA-N[1]
Stereochemistry Achiral[2]

Proposed Research Strategy for In Vitro Characterization

The following sections outline a logical and comprehensive workflow for the systematic in vitro evaluation of this compound's biological activity.

General Cytotoxicity and Viability Assays

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate selected cell lines (e.g., HEK293 for general cytotoxicity, and a panel of cancer cell lines such as HeLa, A549, MCF-7 for anti-proliferative screening) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.

  • Treatment: Expose the cells to a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Proposed Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Functional & Mechanistic Studies cluster_3 Phase 4: Lead Identification A This compound (Test Compound) B Cytotoxicity & Viability Assays (e.g., MTT, LDH) A->B C Receptor Binding Assays (e.g., GPCRs, Ion Channels) B->C D Enzyme Inhibition Assays (e.g., Kinases, Phosphodiesterases) B->D E Cell-Based Functional Assays (e.g., Calcium Imaging, Reporter Gene) C->E D->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F G Identification of Biological Activity and Mechanism of Action F->G

Caption: Proposed workflow for the in vitro characterization of this compound.

Hypothetical Signaling Pathways for Investigation

Based on the activities of other small molecules, the following signaling pathways are proposed as initial areas of investigation, should this compound show relevant activity in functional screens.

Potential Calcium Signaling Modulation

Many therapeutic agents exert their effects by modulating intracellular calcium levels. If this compound is found to influence smooth muscle contraction or neuronal activity, investigation into its effects on calcium signaling would be warranted.

Experimental Protocol: Fura-2 Calcium Imaging

  • Cell Loading: Plate cells (e.g., primary smooth muscle cells or a neuronal cell line) on glass-bottom dishes. Load the cells with the ratiometric calcium indicator Fura-2 AM.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse with a physiological salt solution and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

  • Compound Application: Apply this compound at a specific concentration and continuously record the fluorescence ratio to observe any changes in intracellular calcium concentration.

  • Positive Control: Apply a known agonist (e.g., carbachol for muscarinic receptors or high potassium to open voltage-gated calcium channels) to induce a calcium response and confirm cell viability.

  • Data Analysis: Analyze the change in the Fura-2 ratio over time to quantify the effect of this compound on intracellular calcium levels.

The following diagram illustrates a hypothetical signaling pathway involving calcium modulation that could be investigated.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound VGCC Voltage-Gated Ca2+ Channel This compound->VGCC Inhibition (?) Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_level [Ca2+]i Decrease Ca_influx->Ca_level Reduced Response Cellular Response (e.g., Muscle Relaxation) Ca_level->Response G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition (?) cAMP cAMP PDE->cAMP AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibition Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

References

Unveiling the Cellular Targets of Floverine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Methodological Whitepaper for Researchers and Scientists

Abstract

Floverine, a small molecule with the systematic name 2-(3,5-dimethoxyphenoxy)ethanol, presents a scientific enigma. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of empirical data regarding its specific cellular targets and mechanism of action. This technical guide is designed to bridge this knowledge gap, not by presenting pre-existing data on this compound, but by providing a detailed roadmap for researchers to elucidate its cellular interactome. This document outlines a logical, multi-stage experimental workflow, from initial target identification to subsequent validation and signaling pathway analysis. It is intended to serve as a practical handbook for drug development professionals seeking to characterize novel or under-studied small molecules like this compound.

Introduction to this compound

This compound is a chemical entity cataloged in several chemical databases. Its structure is known, and its basic physicochemical properties can be computed. However, its biological activity remains largely uncharacterized in the public domain. The absence of published studies on its cellular interactions necessitates a systematic and unbiased approach to target identification.

A Strategic Workflow for Cellular Target Identification

The process of identifying the cellular targets of a novel compound can be systematically approached through a multi-phase process. This workflow, detailed below, is designed to progressively narrow down the potential interactors from a broad, proteome-wide scale to specific, validated targets.

G cluster_0 Phase 1: Target Identification (Broad Screening) cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Target Engagement & Pathway Analysis A Affinity-Based Methods D Direct Binding Assays A->D B Activity-Based Methods B->D C Genetic & Genomic Methods C->D E Cellular Thermal Shift Assays (CETSA) D->E F Western Blotting E->F G Kinase/Enzyme Assays E->G H Transcriptomic/Proteomic Analysis F->H G->H

Figure 1: A generalized workflow for the identification and validation of cellular drug targets.

Phase 1: Target Identification - Casting a Wide Net

The initial phase of target discovery aims to identify a pool of potential protein interactors for this compound. A combination of orthogonal approaches is recommended to increase the confidence in putative "hits."

Affinity-Based Methods

These techniques rely on the physical interaction between this compound and its target protein(s).

  • Affinity Chromatography: This is a cornerstone technique. This compound is immobilized on a solid support (e.g., sepharose beads) to create a "bait." A cellular lysate is then passed over this support. Proteins that bind to this compound are retained and can be subsequently eluted and identified by mass spectrometry.

    Experimental Protocol: Immobilization of this compound for Affinity Chromatography

    • Functionalization of this compound: The hydroxyl group of this compound (2-(3,5-dimethoxyphenoxy)ethanol) provides a convenient handle for chemical linkage. It can be activated, for example, by reaction with N,N'-disuccinimidyl carbonate to create an NHS-ester.

    • Coupling to Resin: The activated this compound is then incubated with an amine-functionalized resin (e.g., NHS-activated Sepharose).

    • Washing: The resin is extensively washed to remove any non-covalently bound this compound.

    • Cell Lysate Incubation: A cellular lysate (from a relevant cell line) is incubated with the this compound-coupled resin.

    • Elution: Bound proteins are eluted using a high-salt buffer, a change in pH, or a competitive soluble ligand.

    • Identification: Eluted proteins are identified by mass spectrometry (LC-MS/MS).

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize a target protein against proteolysis.

    Experimental Protocol: DARTS

    • Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest.

    • Incubation: Aliquots of the lysate are incubated with either this compound or a vehicle control.

    • Protease Digestion: A protease (e.g., pronase) is added to each aliquot and incubated for a set time.

    • SDS-PAGE Analysis: The reactions are stopped, and the protein mixtures are resolved by SDS-PAGE.

    • Identification: Protein bands that are protected from degradation in the presence of this compound are excised and identified by mass spectrometry.

Activity-Based Methods

If this compound is suspected to be an enzyme inhibitor, activity-based protein profiling (ABPP) can be a powerful tool. This involves using chemical probes that covalently bind to the active sites of specific enzyme families. Competition with this compound for binding to these probes can reveal its targets.

Genetic and Genomic Approaches
  • Yeast Three-Hybrid (Y3H) System: An adaptation of the yeast two-hybrid system, Y3H can be used to screen a cDNA library for proteins that interact with a small molecule. In this system, a bifunctional molecule linking this compound to a known ligand (e.g., methotrexate) is used to bridge the interaction between a DNA-binding domain and an activation domain, leading to the expression of a reporter gene.

Phase 2: Hit Validation - Confirming the Interaction

Once a list of putative targets is generated, it is crucial to validate these interactions using orthogonal methods.

Direct Binding Assays

These assays directly measure the interaction between this compound and a purified candidate protein.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. A purified candidate protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The change in the refractive index at the surface, caused by binding, is measured. This allows for the determination of binding affinity (KD), and association (kon) and dissociation (koff) rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding. A solution of this compound is titrated into a solution containing the purified target protein. The heat released or absorbed is measured, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful in-cell method to confirm target engagement. It is based on the principle that drug binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Phase 3: Target Engagement and Signaling Pathway Analysis

Validation of a direct interaction is a critical step, but it is equally important to understand the functional consequences of this interaction within a cellular context.

Downstream Signaling Analysis

If the validated target is a known component of a signaling pathway (e.g., a kinase, a receptor), the effect of this compound on the activity of this pathway should be investigated.

  • Western Blotting: This technique can be used to measure changes in the phosphorylation state of downstream substrates of the target protein. For example, if this compound targets a specific kinase, a decrease in the phosphorylation of its known substrates would be expected.

G This compound This compound Target_Kinase Target_Kinase This compound->Target_Kinase Inhibition Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Substrate->Phosphorylated_Substrate

Figure 2: A conceptual diagram of how this compound might inhibit a target kinase, leading to reduced phosphorylation of a downstream substrate.

Phenotypic Assays

Based on the identity of the validated target, specific cellular or physiological assays can be employed. For instance, if the target is implicated in cell proliferation, a cell viability assay (e.g., MTT assay) would be appropriate. If the target is a smooth muscle protein, an ex vivo organ bath experiment could be used to measure the effect of this compound on muscle contraction.

Quantitative Data Presentation

All quantitative data from the validation and functional assays should be meticulously documented and presented in a clear, tabular format for easy comparison.

Table 1: Example Data Table for this compound Target Validation

Assay TypeTarget ProteinBinding Affinity (KD)IC50/EC50
SPRProtein X1.2 µMN/A
ITCProtein X1.5 µMN/A
Kinase AssayProtein XN/A0.8 µM
CETSAProtein YTarget Engagement ConfirmedN/A

Conclusion

The cellular targets of this compound remain to be discovered. However, the absence of existing data presents a unique opportunity for novel research. By employing the systematic, multi-pronged approach outlined in this guide, researchers can effectively identify and validate the cellular interactome of this compound. The detailed experimental protocols and logical workflow provided herein are intended to empower scientists to unravel the mechanism of action of this and other uncharacterized small molecules, thereby accelerating the drug discovery and development process.

In-Depth Technical Guide: Floverine Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility and Stability of Floverine

Executive Summary

This technical guide aims to provide a thorough understanding of the solubility and stability characteristics of this compound, a critical aspect for its development as a pharmaceutical agent. The document is intended to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the solubility and stability of this compound. While basic physicochemical properties are available, detailed quantitative studies on its behavior in various solvents and under different stress conditions are not published.

This guide will therefore outline the necessary experimental frameworks and data required to characterize this compound's solubility and stability profile, providing a roadmap for future research and development activities.

Introduction to this compound

This compound, with the chemical name 2-(3,5-dimethoxyphenoxy)ethanol, is a compound of interest in pharmaceutical research.[1] Its basic properties are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄PubChem
Molecular Weight 198.22 g/mol PubChem
IUPAC Name 2-(3,5-dimethoxyphenoxy)ethanolPubChem
CAS Number 27318-86-1PubChem

A comprehensive understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and defining storage conditions and shelf-life.

This compound Solubility Studies: A Proposed Framework

To adequately characterize the solubility of this compound, a series of systematic studies are required. The following sections detail the necessary experiments and the format for presenting the resulting data.

Data Presentation: Proposed Solubility Profile of this compound

A template for the systematic collection and presentation of solubility data is provided below. Currently, no specific data is available in the public domain to populate this table.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water25Data not availablee.g., HPLC, UV-Vis
Water37Data not availablee.g., HPLC, UV-Vis
Phosphate Buffer (pH 7.4)25Data not availablee.g., HPLC, UV-Vis
Phosphate Buffer (pH 7.4)37Data not availablee.g., HPLC, UV-Vis
0.1 N HCl (pH 1.2)37Data not availablee.g., HPLC, UV-Vis
Ethanol25Data not availablee.g., HPLC, UV-Vis
Propylene Glycol25Data not availablee.g., HPLC, UV-Vis
Polyethylene Glycol 40025Data not availablee.g., HPLC, UV-Vis
Experimental Protocol: Equilibrium Solubility Determination

A detailed protocol for determining the equilibrium solubility of this compound is outlined below. This standard procedure can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, phosphate buffers, ethanol)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the analytical method's linear range.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original solubility in mg/mL.

This compound Stability Studies: A Proposed Framework

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products.

Data Presentation: Proposed Stability Profile of this compound

A template for summarizing the results of forced degradation studies is provided below. No specific data is currently available.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% DegradationNumber of DegradantsObservations
Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C)e.g., 24h, 48hData not availableData not availablee.g., Color change
Base Hydrolysis (e.g., 0.1 N NaOH, 60 °C)e.g., 2h, 4hData not availableData not availablee.g., Precipitation
Oxidative Degradation (e.g., 3% H₂O₂, RT)e.g., 24h, 48hData not availableData not available
Thermal Degradation (e.g., 80 °C, solid state)e.g., 7 daysData not availableData not available
Photostability (ICH Q1B)e.g., 1.2 million lux hoursData not availableData not available
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvents

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Add stock solution to 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60 °C) for various time points.

    • At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Add stock solution to 0.1 N NaOH.

    • Incubate at a specified temperature (e.g., 60 °C) for various time points.

    • At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Add stock solution to a solution of 3% H₂O₂.

    • Store at room temperature for various time points.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose solid this compound to elevated temperatures (e.g., 80 °C) for a specified period.

    • At the end of the study, dissolve the sample and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Use a mass spectrometer (LC-MS) to help identify the mass of any degradation products.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of the proposed experimental studies.

G Experimental Workflow for this compound Solubility Studies A Prepare Supersaturated Solution (this compound in Solvent) B Equilibrate at Controlled Temperature (e.g., 25°C, 37°C) A->B C Separate Solid and Liquid Phases (Centrifugation) B->C D Filter Supernatant C->D E Quantify this compound Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for determining the equilibrium solubility of this compound.

G Logical Flow for this compound Forced Degradation Studies cluster_stress Stress Conditions A Acid Hydrolysis G Analyze by Stability-Indicating HPLC-MS A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound Sample F->A F->B F->C F->D F->E H Quantify Remaining this compound G->H I Identify and Characterize Degradation Products G->I J Determine Degradation Pathway I->J

Caption: Logical flow for conducting forced degradation studies on this compound.

Conclusion and Recommendations

There is a clear and critical need for experimental studies to determine the solubility and stability of this compound. The frameworks and protocols outlined in this guide provide a comprehensive approach to generating the necessary data for its pharmaceutical development. It is recommended that researchers undertaking the study of this compound prioritize these experiments to build a foundational understanding of its physicochemical properties. The resulting data will be invaluable for formulation design, analytical method development, and regulatory submissions.

References

An In-depth Technical Guide to the Functional Groups of Floverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in the chemical structure of Floverine, a molecule with the systematic IUPAC name 2-(3,5-dimethoxyphenoxy)ethanol.[1][2] The identification and understanding of these functional groups are critical for predicting its chemical properties, metabolic pathways, and potential interactions with biological targets.

Chemical Structure of this compound

This compound possesses a molecular formula of C₁₀H₁₄O₄.[1][2][3][4] Its structure consists of a central dimethoxy-substituted benzene ring linked to an ethanol side chain through an ether bond.

Identification and Analysis of Functional Groups

The chemical reactivity and pharmacological profile of this compound are dictated by the interplay of three primary functional groups: an aromatic ring, ether linkages, and a primary alcohol.

1. Aromatic Ring (Phenyl Group): The core of the this compound structure is a benzene ring. This aromatic system is generally stable and can participate in pi-stacking interactions within biological systems. The electron-donating nature of the two methoxy substituents influences the reactivity of the ring.

2. Ether Groups: this compound contains three ether linkages. Two of these are methoxy groups (-OCH₃) attached to the aromatic ring at positions 3 and 5. The third is an aryloxy ether, where the phenoxy group is linked to the ethanol side chain. Ethers are generally unreactive but can influence the molecule's polarity and ability to form hydrogen bonds as an acceptor.

3. Alcohol Group (Primary Alcohol): The terminal end of the side chain features a primary alcohol (-CH₂OH). This hydroxyl group is a key site for metabolic transformations, particularly oxidation and conjugation reactions. It can also act as both a hydrogen bond donor and acceptor, significantly impacting the molecule's solubility and binding affinity to target proteins.

Data Presentation: Summary of Functional Groups

The functional groups identified in this compound are summarized in the table below for clear comparison and reference.

Functional GroupChemical FormulaNumber PresentKey Characteristics
Aromatic Ring-C₆H₃-1Stable, participates in pi-stacking interactions.
Ether (Methoxy)-OCH₃2Generally unreactive, influences electronic properties.
Ether (Aryloxy)-O-Ar1Links the aromatic core to the side chain.
Alcohol (Primary)-CH₂OH1Site for metabolism, hydrogen bond donor/acceptor.

Experimental Protocols

The identification of these functional groups is primarily achieved through standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, methoxy groups, and the ethanol side chain.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would indicate the presence of the O-H stretch of the alcohol, the C-O stretches of the ethers, and the C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula, and fragmentation patterns could further elucidate the structure and connectivity of the functional groups.

Visualization of this compound's Functional Groups

The following diagram illustrates the chemical structure of this compound with its key functional groups highlighted.

Caption: Chemical structure of this compound with its primary functional groups identified.

References

Methodological & Application

Floverine experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Floverine

Introduction

This compound is a novel, highly selective, and potent small molecule inhibitor of the mTORC1 signaling complex. The mTOR (mammalian Target of Rapamycin) pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of many human diseases, including cancer. This compound exerts its inhibitory effect by binding directly to the mTOR kinase domain within the mTORC1 complex, preventing the phosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and target engagement.

Mechanism of Action

This compound specifically targets the mTORC1 complex, which is a central node in cell signaling. As illustrated in the pathway diagram below, growth factors and nutrients activate the PI3K/Akt pathway, which in turn activates mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating S6K and 4E-BP1. By inhibiting mTORC1, this compound effectively blocks these downstream effects, leading to a reduction in cell proliferation and survival in mTOR-dependent cell lines.

mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 This compound This compound This compound->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis FourEBP1->ProteinSynthesis

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed for use with human cancer cell lines known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG).

Protocol 1: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0, 1, 10, 100, 1000, 10000 nM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blotting for mTORC1 Target Engagement

This protocol is used to verify that this compound is engaging with its intended target by measuring the phosphorylation status of downstream mTORC1 substrates.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (6-well or 96-well plates) Start->Seeding Incubation1 24h Incubation (37°C, 5% CO2) Seeding->Incubation1 Treatment This compound Treatment (Dose-Response) Incubation1->Treatment Incubation2 Incubation (2h for WB, 72h for Viability) Treatment->Incubation2 Endpoint Endpoint Analysis Incubation2->Endpoint Viability Cell Viability Assay (MTT) Endpoint->Viability WB Western Blot (p-S6K, p-4E-BP1) Endpoint->WB Data Data Analysis (IC50, Target Modulation) Viability->Data WB->Data

Floverine: Uncharted Territory in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information to suggest that Floverine has any established applications in neuroscience research. Efforts to find data on its mechanism of action, effects on signaling pathways, or use in experimental neuroscience protocols have been unsuccessful.

This compound, chemically identified as 2-(3,5-dimethoxyphenoxy)ethanol, is listed in chemical databases such as PubChem.[1] However, these entries lack information on its biological activity or any history of its use in neurological studies. The synonym "LL 1452" also does not yield any relevant results in the context of neuroscience.[1]

It is possible that the query about this compound's applications in neuroscience stems from a confusion with other similarly named or acting compounds. For instance, searches for "this compound" have sometimes led to information about Fenoverine , a known smooth muscle relaxant that acts by modulating calcium channels.[2][3] Another compound that has appeared in related searches is Papaverine , an opium alkaloid that also functions as a smooth muscle relaxant and vasodilator, with a mechanism that may involve phosphodiesterase inhibition and effects on calcium channels.[4][5][6][7]

Given the complete absence of scientific literature on this compound's use in neuroscience, it is not possible to provide the requested detailed application notes, experimental protocols, or data tables. The signaling pathways and experimental workflows involving this compound in a neuroscience context are unknown.

Researchers, scientists, and drug development professionals interested in neuromodulatory compounds are encouraged to verify the identity of the molecule of interest. In the event that "this compound" is a novel or proprietary compound not yet described in public-facing scientific literature, any information regarding its use would be held by the developing entity. As it stands, the scientific community has not published any findings on the application of this compound in neuroscience research.

References

Application Notes & Protocols for the Synthesis of Floverine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floverine, chemically known as 2-(3,5-dimethoxyphenoxy)ethanol, is a molecule with potential for further investigation in drug discovery.[1][2] Its simple ether structure presents a scaffold that is amenable to chemical modification for the generation of novel derivatives. This document provides a detailed protocol for the laboratory-scale synthesis of this compound and its conceptual derivatives. The proposed synthesis is based on the Williamson ether synthesis, a robust and well-established method for preparing ethers. Additionally, this document outlines a hypothetical signaling pathway to guide initial biological screening of these novel compounds, drawing parallels with known smooth muscle relaxants.

Introduction

This compound is an achiral molecule with the molecular formula C₁₀H₁₄O₄.[1][2] The scarcity of detailed empirical studies on this compound and its derivatives presents an opportunity for foundational research, including the development of scalable synthesis routes and the biological screening of new analogues.[2] This application note details a general protocol for synthesizing this compound derivatives, which can be adapted to generate a library of compounds for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an organohalide. In the case of this compound, 3,5-dimethoxyphenol is deprotonated with a base to form the corresponding phenoxide, which is then reacted with a 2-haloethanol. Derivatives can be synthesized by varying the substituted phenol or the alcohol component.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product phenol Substituted Phenol base Base (e.g., NaH) phenol->base Deprotonation haloethanol 2-Haloethanol floverine_derivative This compound Derivative haloethanol->floverine_derivative Nucleophilic Substitution (SN2) solvent Solvent (e.g., THF) conditions Heat G ext_stim External Stimulus (e.g., Neurotransmitter) receptor Cell Surface Receptor ext_stim->receptor ac_gc Adenylyl/Guanylyl Cyclase receptor->ac_gc camp_cgmp cAMP/cGMP ac_gc->camp_cgmp atp_gtp ATP/GTP atp_gtp->ac_gc pde Phosphodiesterase (PDE) camp_cgmp->pde pka_pkg PKA/PKG Activation camp_cgmp->pka_pkg amp_gmp AMP/GMP pde->amp_gmp ca_decrease Decreased Intracellular Ca2+ pka_pkg->ca_decrease relaxation Smooth Muscle Relaxation ca_decrease->relaxation This compound This compound Derivative This compound->pde Inhibition

References

Application Note: Quantitative Analysis of Floverine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Floverine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The procedure demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The validation of this bioanalytical method is based on the principles outlined in the FDA's guidance documents.[3][4][5][6][7]

Introduction

This compound is an emerging therapeutic agent whose pharmacokinetic profile is of significant interest in clinical development.[8][9][10] Accurate measurement of its concentration in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the preferred technique for small-molecule drug quantification due to its high sensitivity and selectivity.[2][11] This note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, validated to meet regulatory expectations for bioanalytical methods.[3][6]

Experimental Protocols

Materials and Reagents

  • This compound reference standard (≥99% purity)

  • This compound-d4 (internal standard, IS) (≥99% purity)

  • Acetonitrile (LC-MS grade)[12][13]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard (this compound-d4) at 100 ng/mL in acetonitrile.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working solutions into blank human plasma to obtain calibration standards ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 100, and 1600 ng/mL).

Sample Preparation: Protein Precipitation [12][14]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).[13]

  • Vortex the mixture for 30 seconds to precipitate proteins.[13]

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[13][14]

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[13]

LC-MS/MS Conditions

  • LC Method

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

  • MS Method

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • This compound: Q1 199.1 -> Q3 137.1

      • This compound-d4 (IS): Q1 203.1 -> Q3 141.1

    • Key Parameters:

      • Curtain Gas: 30 psi

      • IonSpray Voltage: 5500 V

      • Temperature: 550 °C

Data Presentation: Method Validation Summary

The method was validated according to established bioanalytical guidelines.[4][5]

Table 1: Calibration Curve Linearity

Parameter Value
Concentration Range 1.0 - 2000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ 1.0 ≤ 8.5 ± 9.2 ≤ 10.1 ± 8.5
Low QC 3.0 ≤ 6.2 ± 5.5 ≤ 7.8 ± 6.1
Mid QC 100 ≤ 4.5 ± 3.1 ≤ 5.9 ± 4.3

| High QC | 1600 | ≤ 3.8 | ± 2.5 | ≤ 4.7 | ± 3.9 |

Table 3: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Mean Recovery (%) Recovery Precision (%CV) Mean Matrix Effect (%) Matrix Effect Precision (%CV)
Low QC 3.0 92.5 5.8 98.1 6.5

| High QC | 1600 | 95.1 | 4.2 | 101.5 | 4.9 |

Visualizations

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 rpm for 5 minutes vortex->centrifuge supernatant Transfer 100 µL Supernatant to Analysis Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject

Figure 1. Experimental workflow for plasma sample preparation.

G cluster_validation Bioanalytical Method Validation Components BMV Method Validation Selectivity Selectivity & Specificity BMV->Selectivity Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Calibration Calibration Curve (Linearity & Range) BMV->Calibration Sensitivity Sensitivity (LLOQ) BMV->Sensitivity Recovery Recovery BMV->Recovery Matrix Matrix Effect BMV->Matrix Stability Stability BMV->Stability

Figure 2. Key components of bioanalytical method validation.

G cluster_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Dose Drug Dose Administered PK Pharmacokinetics (PK) 'What the body does to the drug' Dose->PK Concentration Plasma Drug Concentration (Measured by this method) PK->Concentration Determines PD Pharmacodynamics (PD) 'What the drug does to the body' Response Therapeutic/Toxic Response PD->Response Results in Concentration->PD Drives

Figure 3. Relationship between PK, measured by this method, and PD.

The LC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative determination of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The validation data confirms that the method meets the criteria for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies.

References

Application Notes & Protocols: Determining Appropriate Dosage of Novel Compounds for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of an appropriate and effective dosage is a critical step in the preclinical evaluation of any novel therapeutic agent. This document provides a generalized framework and detailed protocols for establishing the dosage of a new investigational compound, referred to herein as "Test Compound," for in vivo animal studies. The methodologies outlined are based on established principles of toxicology and pharmacokinetics and are intended to guide researchers in designing safe and informative preclinical experiments.

I. Data Presentation: Toxicity and Dosing Parameters

Quantitative data from initial toxicity and dose-ranging studies are essential for selecting appropriate doses for subsequent efficacy studies. The following tables provide examples of how to structure and present such data for a hypothetical "Test Compound."

Table 1: Acute Toxicity of Test Compound in Rodents

SpeciesSexRoute of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Toxic Signs Observed
MouseMaleOral (p.o.)450380 - 520Decreased spontaneous activity, bradypnea, clonic convulsions
MouseFemaleOral (p.o.)410350 - 470Decreased spontaneous activity, bradypnea, clonic convulsions
MouseMaleIntravenous (i.v.)4035 - 45Respiratory distress, immediate convulsions
MouseFemaleIntravenous (i.v.)3833 - 43Respiratory distress, immediate convulsions
RatMaleOral (p.o.)1100950 - 1250Sedation, salivation, mydriasis, hematuria
RatFemaleOral (p.o.)11501000 - 1300Sedation, salivation, mydriasis, hematuria
RatMaleSubcutaneous (s.c.)15001350 - 1650Local inflammation at the injection site, sedation
RatFemaleSubcutaneous (s.c.)14501300 - 1600Local inflammation at the injection site, sedation

Data in this table is hypothetical and for illustrative purposes.

Table 2: Recommended Dose Ranges for Initial Efficacy Studies

SpeciesRoute of AdministrationMaximum Tolerated Dose (MTD) (mg/kg)No Observed Adverse Effect Level (NOAEL) (mg/kg)Proposed Starting Dose Range for Efficacy Studies (mg/kg)
MouseOral (p.o.)200505 - 50
MouseIntravenous (i.v.)1550.5 - 5
RatOral (p.o.)50010010 - 100
RatSubcutaneous (s.c.)75025025 - 250

Data in this table is hypothetical and for illustrative purposes and should be determined based on acute toxicity findings.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of in vivo studies.

Protocol 1: Acute Oral Toxicity Study (LD50 Determination) in Rodents

Objective: To determine the median lethal dose (LD50) of the Test Compound following a single oral administration and to observe signs of toxicity.

Materials:

  • Test Compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Male and female mice (e.g., CD-1) and rats (e.g., Sprague-Dawley), 6-8 weeks old

  • Oral gavage needles

  • Animal balance

  • Cages with appropriate bedding and enrichment

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of the Test Compound in the chosen vehicle.[1] Make serial dilutions to achieve the desired dose concentrations. The volume administered should typically not exceed 10 mL/kg for mice and rats.[1][2]

  • Dose Groups: Assign animals to dose groups (e.g., 5-6 animals per sex per group). Include a vehicle control group. Dose levels should be selected based on preliminary range-finding studies.

  • Administration: Administer a single dose of the Test Compound or vehicle via oral gavage.

  • Observation: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days.[3] Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.[4]

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily for the first week, then weekly).

  • Mortality: Record the number of mortalities in each group.

  • Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.[4]

  • Data Analysis: Calculate the LD50 using a validated statistical method (e.g., Probit analysis).

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of the Test Compound after a single administration.

Materials:

  • Test Compound

  • Vehicle suitable for the chosen route of administration

  • Male rats (e.g., Wistar), cannulated if serial blood sampling is required

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use cannulated rats for serial blood sampling to reduce stress and animal numbers. Alternatively, sparse sampling from multiple animals at each time point can be performed.

  • Dose Administration: Administer a single dose of the Test Compound at a pre-determined, non-toxic level via the desired route (e.g., intravenous bolus or oral gavage).[5]

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6] The volume of each sample should be minimized.[6]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the Test Compound in plasma samples using a validated analytical method.[7]

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life (t1/2), and bioavailability (if both i.v. and oral routes are tested).[8][9]

III. Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key processes in preclinical dosage determination.

G cluster_0 Pre-formulation & In Vitro Screening cluster_1 In Vivo Toxicity & Dose Ranging cluster_2 Pharmacokinetics cluster_3 Efficacy Studies solubility Solubility & Stability Assessment acute_tox Acute Toxicity Study (LD50) solubility->acute_tox invitro In Vitro Potency (e.g., IC50) invitro->acute_tox mtd Maximum Tolerated Dose (MTD) Study acute_tox->mtd noael Determine NOAEL mtd->noael dose_selection Select Doses for Efficacy Studies noael->dose_selection pk_study Single Dose PK Study pk_params Calculate Cmax, T1/2, AUC, Bioavailability pk_study->pk_params pk_params->dose_selection efficacy Conduct In Vivo Efficacy Studies dose_selection->efficacy

Caption: Workflow for in vivo dosage determination of a novel compound.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation test_compound Test Compound test_compound->raf Inhibition

Caption: Example of MAPK/ERK signaling pathway targeted by a test compound.

References

High-Performance Liquid Chromatography Method for the Analysis of Floverine

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Floverine in pharmaceutical formulations. This compound is a spasmolytic agent, and this method is adapted from established and validated protocols for similar compounds, such as Fenoverine.

Introduction

This compound is a spasmolytic agent that acts directly on the smooth muscle to relieve spasms. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document provides a comprehensive protocol for a proposed HPLC method for this compound, including sample preparation, chromatographic conditions, and method validation parameters based on analogous compounds.

Mechanism of Action

This compound, like other spasmolytics, is understood to exert its therapeutic effect by modulating calcium ion influx into smooth muscle cells. The binding of this compound to specific receptors or channels on the cell membrane is believed to inhibit the entry of extracellular calcium, which is essential for muscle contraction. This leads to muscle relaxation and the alleviation of spasms.

cluster_cell Smooth Muscle Cell This compound This compound Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel Inhibition Relaxation Muscle Relaxation (Spasmolysis) This compound->Relaxation Results in Ca_Influx Ca²⁺ Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

Proposed mechanism of action for this compound.

Experimental Protocol

This protocol is a proposed method and should be validated for its intended use.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium formate.

  • Standard: this compound reference standard.

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of methanol, acetonitrile, and 10mM ammonium formate in a ratio of 70:10:20 (v/v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: For pharmaceutical formulations (e.g., capsules), weigh the contents of not fewer than 20 capsules to determine the average weight. Take a quantity of the powdered capsule contents equivalent to a single dose of this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration of 10 µg/mL. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterProposed Value
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Acetonitrile:10mM Ammonium Formate (70:10:20, v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength258 nm
Injection Volume20 µL
Column TemperatureAmbient
Run Time10 minutes

Method Validation Parameters (Based on Analogous Compounds)

The following table summarizes the expected validation parameters for this proposed method, based on data from similar molecules. These parameters should be established during a formal method validation study.

Validation ParameterExpected Range/Value
Linearity (Concentration Range)5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~50 ng/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention Time (approx.)4 - 6 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the proposed HPLC method.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Pharmaceutical Formulation Powder Dissolve_Sample Dissolve in Mobile Phase, Sonicate Sample->Dissolve_Sample Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute_Standard->Inject Calibrate Generate Calibration Curve Dilute_Standard->Calibrate Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 258 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify this compound in Sample Integrate->Quantify Sample Peak Area Calibrate->Quantify

Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a framework for the accurate and precise quantification of this compound in pharmaceutical dosage forms. The method is based on established analytical procedures for structurally similar compounds and is expected to be robust and reliable. It is imperative that this method is fully validated according to ICH guidelines before its implementation for routine quality control analysis.

Application Notes and Protocols for Developing a Cell-Based Assay with Floverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floverine is a smooth muscle relaxant with a dual mechanism of action, positioning it as a compound of interest for therapeutic development. Evidence suggests that this compound acts as both a calcium channel blocker and a phosphodiesterase (PDE) inhibitor. By blocking L-type calcium channels, this compound can reduce the influx of calcium into smooth muscle cells, leading to vasodilation and muscle relaxation.[1][2][3] Additionally, by inhibiting phosphodiesterases, this compound can increase intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), further promoting relaxation.[4][5][6]

These application notes provide detailed protocols for developing and validating cell-based assays to characterize the activity of this compound. Two primary assays are described: a Calcium Influx Assay to measure its calcium channel blocking activity and a cAMP/cGMP Assay to assess its phosphodiesterase inhibition.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical values for calcium channel blockers and PDE inhibitors. Actual experimental values for this compound must be determined empirically.

Table 1: Hypothetical Quantitative Data for this compound in a Calcium Influx Assay

ParameterValueDescription
EC50 150 nMThe molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.[7]
IC50 500 nMThe molar concentration of an antagonist that produces 50% of the maximal possible inhibition of that antagonist.
Z'-Factor 0.75A statistical measure of the quality of a high-throughput screening assay. A value between 0.5 and 1.0 indicates an excellent assay.[8][9][10]
Signal-to-Background (S/B) Ratio 15The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher ratio indicates a more robust assay.[11][12][13]

Table 2: Hypothetical Quantitative Data for this compound in a cAMP Assay

ParameterValueDescription
EC50 300 nMThe molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.[7]
IC50 800 nMThe molar concentration of an antagonist that produces 50% of the maximal possible inhibition of that antagonist.
Z'-Factor 0.80A statistical measure of the quality of a high-throughput screening assay. A value between 0.5 and 1.0 indicates an excellent assay.[8][9][10]
Signal-to-Background (S/B) Ratio 20The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher ratio indicates a more robust assay.[11][12][13]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound's mechanism of action.

This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx This compound->Ca_Influx Reduces Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Inhibition leads to

This compound's Calcium Channel Blocking Pathway.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates Relaxation Smooth Muscle Relaxation PKA_PKG->Relaxation Promotes

This compound's Phosphodiesterase Inhibition Pathway.

Experimental Protocols

Cell Culture of Human Aortic Smooth Muscle Cells (HASMC)

This protocol describes the standard procedure for culturing Human Aortic Smooth Muscle Cells (HASMC), a relevant cell line for studying the effects of this compound.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMC)

  • Smooth Muscle Cell Growth Medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw cryopreserved HASMC rapidly in a 37°C water bath.

  • Seeding: Transfer the thawed cells to a T-75 flask containing pre-warmed Smooth Muscle Cell Growth Medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Replace the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed in new flasks at a 1:3 or 1:4 split ratio.

Calcium Influx Assay

This protocol outlines a cell-based assay to measure changes in intracellular calcium concentration in response to this compound, utilizing a fluorescent calcium indicator.

Experimental Workflow:

Start Seed HASMC in 96-well plates Load_Dye Load cells with Fluo-4 AM Start->Load_Dye Incubate Incubate with this compound or control compounds Load_Dye->Incubate Stimulate Stimulate with KCl to induce depolarization Incubate->Stimulate Measure Measure fluorescence (Ex/Em = 494/516 nm) Stimulate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

Workflow for the Calcium Influx Assay.

Materials:

  • HASMC cultured in 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium Chloride (KCl) solution (e.g., 100 mM)

  • This compound stock solution

  • Positive control (e.g., Verapamil)

  • Negative control (vehicle, e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HASMC in 96-well plates at a density of 20,000 cells/well and culture overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of this compound, positive control, or negative control to the respective wells. Incubate for 20 minutes at room temperature.

  • Stimulation: Add KCl solution to all wells to induce cell depolarization and subsequent calcium influx.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at 494 nm and emission at 516 nm.

  • Data Analysis:

    • Normalize the fluorescence data to the negative control.

    • Plot the normalized data against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the curve.

    • Calculate the Z'-factor and S/B ratio to assess assay quality.

cAMP/cGMP Assay

This protocol describes a competitive immunoassay to measure the intracellular levels of cAMP or cGMP following treatment with this compound.

Experimental Workflow:

Start Seed HASMC in 96-well plates Treat Treat cells with this compound or control compounds Start->Treat Lyse Lyse cells to release intracellular cAMP/cGMP Treat->Lyse Assay Perform competitive ELISA for cAMP/cGMP Lyse->Assay Measure Measure absorbance or fluorescence Assay->Measure Analyze Analyze data and calculate EC50 Measure->Analyze

Workflow for the cAMP/cGMP Assay.

Materials:

  • HASMC cultured in 96-well plates

  • cAMP or cGMP ELISA kit

  • Cell lysis buffer

  • This compound stock solution

  • Positive control (e.g., IBMX, a broad-spectrum PDE inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • Microplate reader (absorbance or fluorescence, depending on the kit)

Procedure:

  • Cell Seeding: Seed HASMC in 96-well plates at a density of 20,000 cells/well and culture overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, positive control, or negative control for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Remove the treatment medium and lyse the cells according to the ELISA kit manufacturer's instructions to release intracellular cAMP or cGMP.

  • ELISA: Perform the competitive ELISA for cAMP or cGMP as per the kit protocol. This typically involves the incubation of the cell lysate with a fixed amount of labeled cAMP/cGMP and a limited amount of specific antibody.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is inversely proportional to the amount of cAMP or cGMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP/cGMP standards.

    • Determine the concentration of cAMP/cGMP in the samples from the standard curve.

    • Plot the cAMP/cGMP concentration against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the curve.

    • Calculate the Z'-factor and S/B ratio to validate the assay.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to develop and validate robust cell-based assays for characterizing the dual-action smooth muscle relaxant, this compound. By employing the described calcium influx and cAMP/cGMP assays, scientists can effectively quantify the potency and efficacy of this compound, contributing to a deeper understanding of its pharmacological profile and facilitating its potential development as a therapeutic agent. It is imperative to empirically determine the quantitative parameters for this compound to ensure accurate and reliable data for drug development decisions.

References

Papaverine: A Versatile Tool for Elucidating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has long been recognized for its smooth muscle relaxant and vasodilatory properties.[1] Beyond its therapeutic applications, papaverine has emerged as a valuable pharmacological tool for the investigation of enzyme kinetics, particularly in the study of phosphodiesterases (PDEs).[1] Its inhibitory action on these crucial signaling enzymes makes it an effective instrument for dissecting cellular signaling pathways and for the screening and characterization of novel enzyme inhibitors. This document provides detailed application notes and protocols for the utilization of papaverine in enzyme kinetic studies.

Mechanism of Action

Papaverine's primary mechanism of action involves the non-selective inhibition of phosphodiesterase enzymes.[1] PDEs are a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in a vast array of cellular signaling cascades. By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.[1] This elevation in cyclic nucleotide levels activates downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins, culminating in a physiological response.[2][3] Notably, papaverine has demonstrated a degree of selectivity for the PDE10A isoform, an enzyme highly expressed in the striatum of the brain, making it a particularly useful tool for studying neurological pathways.[2][3]

Data Presentation

The inhibitory potency of papaverine against various phosphodiesterase isoforms is summarized in the table below. This quantitative data is essential for designing and interpreting enzyme kinetic experiments.

Enzyme TargetInhibitorIC50 (nM)Ki (nM)Mode of Inhibition
PDE10APapaverine19[4]Not ReportedNot Specified
PDE3APapaverine284Not ReportedNot Specified

Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and assay methodology. The mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) for papaverine is not consistently reported across the literature and may be enzyme and substrate-dependent. Further experimental investigation is often required to fully characterize its inhibitory mechanism.

Experimental Protocols

Protocol 1: Determination of Papaverine IC50 for a Specific Phosphodiesterase Isoform

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of papaverine against a purified phosphodiesterase enzyme. This is a fundamental experiment to quantify the potency of the inhibitor.

Materials:

  • Purified phosphodiesterase enzyme (e.g., recombinant human PDE10A)

  • Papaverine hydrochloride

  • Cyclic nucleotide substrate (cAMP or cGMP, depending on the PDE isoform)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Papaverine Dilutions: Prepare a stock solution of papaverine hydrochloride in an appropriate solvent (e.g., DMSO or water). Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations to be tested.

  • Enzyme Reaction Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer

    • Papaverine solution at various concentrations (or vehicle control)

    • Purified PDE enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Initiate the Reaction: Start the enzymatic reaction by adding the cyclic nucleotide substrate (cAMP or cGMP). The final substrate concentration should be close to the Michaelis constant (Km) of the enzyme for that substrate.

  • Incubation: Incubate the reaction mixture for a specific time, ensuring that the reaction remains in the linear range (typically 10-30 minutes).

  • Stop the Reaction and Develop Signal:

    • Terminate the reaction by adding a stop solution or by heat inactivation.

    • Add 5'-nucleotidase to the wells to convert the product of the PDE reaction (AMP or GMP) to adenosine or guanosine and inorganic phosphate.

    • Add the phosphate detection reagent and incubate according to the manufacturer's instructions to allow for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each papaverine concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the papaverine concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Characterization of the Mode of Inhibition using Lineweaver-Burk Plots

This protocol describes how to determine whether papaverine acts as a competitive, non-competitive, or mixed inhibitor of a phosphodiesterase enzyme. This is achieved by measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Determine Optimal Enzyme Concentration: First, determine an enzyme concentration that results in a linear reaction rate for at least 15-20 minutes under the chosen assay conditions.

  • Set up Reactions: Prepare reaction mixtures in a 96-well plate. Each set of experiments will contain a fixed concentration of papaverine (or no inhibitor for the control) and a range of substrate concentrations. It is recommended to test at least two different fixed concentrations of papaverine.

  • Measure Initial Velocities (v₀):

    • For each substrate concentration, with and without the inhibitor, initiate the reaction and measure the product formation (or substrate depletion) over a short period to determine the initial velocity (v₀). This can be done using a continuous or a quenched assay format as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]). This will generate Michaelis-Menten plots.

    • To determine the mode of inhibition, transform the data into a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]).[5][6][7]

    • Analyze the resulting Lineweaver-Burk plots:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercept will differ (apparent Km increases).[6]

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercept will differ (Vmax decreases).[6]

      • Mixed Inhibition: The lines will intersect at a point other than the x or y-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

Visualizations

Signaling Pathway of Papaverine's Action

Papaverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Papaverine_ext Papaverine Papaverine_int Papaverine Papaverine_ext->Papaverine_int Diffusion PDE Phosphodiesterase (e.g., PDE10A) Papaverine_int->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Target_Proteins Target Proteins (Phosphorylated) PKA_PKG->Target_Proteins Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Target_Proteins->Response IC50_Workflow Start Start: Prepare Reagents Dilute_Inhibitor Prepare Serial Dilutions of Papaverine Start->Dilute_Inhibitor Setup_Plate Set up 96-well Plate: Buffer, Papaverine, Enzyme Dilute_Inhibitor->Setup_Plate Preincubate Pre-incubate Setup_Plate->Preincubate Add_Substrate Add Substrate (cAMP/cGMP) Preincubate->Add_Substrate Incubate_Reaction Incubate Reaction Add_Substrate->Incubate_Reaction Stop_Develop Stop Reaction & Develop Signal Incubate_Reaction->Stop_Develop Read_Plate Read Absorbance Stop_Develop->Read_Plate Analyze_Data Analyze Data: Calculate % Inhibition Read_Plate->Analyze_Data Plot_Curve Plot Dose-Response Curve & Determine IC50 Analyze_Data->Plot_Curve End End Plot_Curve->End Inhibition_Types cluster_inhibition Possible Modes of Inhibition cluster_effects Effect on Kinetic Parameters cluster_plot Lineweaver-Burk Plot Appearance Inhibitor Papaverine (Inhibitor) Competitive Competitive Inhibitor->Competitive Noncompetitive Non-competitive Inhibitor->Noncompetitive Mixed Mixed Inhibitor->Mixed Comp_Effect Increases Apparent Km Vmax Unchanged Competitive->Comp_Effect Noncomp_Effect Km Unchanged Decreases Vmax Noncompetitive->Noncomp_Effect Mixed_Effect Alters both Apparent Km and Vmax Mixed->Mixed_Effect Comp_Plot Lines intersect on Y-axis Comp_Effect->Comp_Plot Noncomp_Plot Lines intersect on X-axis Noncomp_Effect->Noncomp_Plot Mixed_Plot Lines intersect off-axes Mixed_Effect->Mixed_Plot

References

Troubleshooting & Optimization

Technical Support Center: Floverine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Floverine" is a hypothetical compound created for illustrative purposes within this technical guide. The synthesis protocol, troubleshooting advice, and data presented are based on the well-established Pictet-Spengler reaction and are intended to demonstrate the creation of a technical support resource.

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is based on the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the final tetrahydroisoquinoline structure of this compound.[1][2][3] The driving force for the cyclization is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[2][4]

Q2: What are the critical parameters that influence the yield of the this compound synthesis?

A2: The yield is primarily influenced by the purity of the starting materials, the choice of acid catalyst and solvent, the reaction temperature, and the reaction time.[5] The electronic properties of the β-arylethylamine are also crucial; electron-donating groups on the aromatic ring generally lead to higher yields under milder conditions.[1][2]

Q3: Is it possible to run the reaction under milder, non-acidic conditions?

A3: While the reaction is traditionally catalyzed by strong acids, some highly reactive starting materials can proceed to completion under milder, or even neutral, conditions, particularly in aprotic solvents.[2][6] However, for less reactive substrates, an acid catalyst is generally necessary to facilitate the formation of the key iminium ion intermediate.[2]

Q4: What is the typical purity of the crude this compound product?

A4: The purity of the crude product can vary significantly depending on the success of the reaction. Common impurities include unreacted starting materials, particularly the aldehyde, and potential side-products from incomplete cyclization or alternative reaction pathways. Purification via column chromatography or recrystallization is almost always necessary to achieve high purity.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of my starting materials and a poor overall yield. What are the potential causes and how can I address them?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Acid Catalysis: The acid catalyst is crucial for activating the aldehyde and forming the iminium ion.

    • Solution: Ensure the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is fresh and added in the correct stoichiometric amount. Consider testing a stronger acid if using a less reactive substrate.[2][4]

  • Poor Quality of Starting Materials: Impurities in the β-arylethylamine or aldehyde can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify the starting materials if necessary. Low yields can sometimes be a sign of impure starter material.

  • Suboptimal Reaction Temperature: The reaction may be kinetically slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance, as excessively high temperatures can lead to byproduct formation.[5]

  • Presence of Water: Excess water can interfere with the formation of the Schiff base and iminium ion.

    • Solution: Use anhydrous solvents and dry glassware. Consider adding molecular sieves to the reaction mixture to sequester any residual moisture.[7]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My crude product shows multiple spots on the TLC plate, including one that I suspect is unreacted aldehyde. How can I improve the purity of my product?

A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have been allowed to run to completion.

    • Solution: Increase the reaction time and monitor closely by TLC until the starting material spot disappears.[5] Using a slight excess of the aldehyde can also help drive the reaction to completion.[1]

  • Aldehyde Impurity: Unreacted aldehyde can be difficult to remove due to similar polarity to the product.

    • Solution: If the aldehyde is volatile, it can be removed under high vacuum. Alternatively, a "scavenger" resin that reacts specifically with aldehydes can be used to purify the crude mixture. Standard column chromatography with a carefully selected solvent system is also effective.

  • Formation of Side Products: Under harsh conditions (e.g., high heat or strong acid), alternative cyclization pathways or degradation can occur.

    • Solution: Attempt the reaction under milder conditions. For example, use a weaker acid or a lower temperature for a longer duration.[2]

Data Presentation

Table 1: Optimization of this compound Synthesis Conditions

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)
1TFA (1.1)DCM252445
2TFA (1.1)DCM40 (reflux)1268
3HCl (1.1)Toluene80875
4TFA (2.0)DCM40 (reflux)1272
5HCl (1.1)Toluene110 (reflux)465*

*Increased byproduct formation observed.

Experimental Protocols

Detailed Protocol for this compound Synthesis (Optimized)

This protocol is based on the optimized conditions identified in Table 1, Entry 3.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamine starting material (1.0 eq).

  • Dissolution: Add anhydrous toluene (approx. 0.1 M concentration) to the flask and stir until the starting material is fully dissolved.

  • Reactant Addition: Add the aldehyde (1.05 eq) to the solution dropwise at room temperature.

  • Catalyst Addition: Carefully add a solution of hydrochloric acid (1.1 eq, e.g., 4M in dioxane) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and allow it to stir for 8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve β-arylethylamine in anhydrous Toluene prep2 Add Aldehyde (1.05 eq) prep1->prep2 prep3 Add HCl Catalyst (1.1 eq) prep2->prep3 react Heat to 80°C for 8h Monitor by TLC prep3->react Start Reaction workup1 Quench with NaHCO₃ react->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed? cause1 Impure Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Presence of Water start->cause3 sol1 Verify/Purify Starting Materials cause1->sol1 sol2 Optimize Temp, Time, or Catalyst cause2->sol2 sol3 Use Anhydrous Solvents/Glassware cause3->sol3

References

troubleshooting Floverine precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the precipitation of Floverine in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound solution precipitating unexpectedly?

Unexpected precipitation of this compound is often linked to its physicochemical properties, particularly its pH-dependent solubility. As a weakly basic compound, this compound is more soluble in acidic environments where it becomes protonated (charged) and less soluble in neutral or basic conditions where it exists in its neutral, less polar form.

Potential Causes & Solutions:

  • pH Shifts: A small increase in the solution's pH can significantly decrease this compound's solubility, causing it to crash out of solution.

    • Solution: Ensure your buffers have sufficient capacity to maintain the target pH. Verify the pH of the final solution after all components have been added. See the pH-Solubility Profile Protocol below.

  • Solvent Effects: The addition of an anti-solvent (a solvent in which this compound is less soluble) or evaporation of a volatile co-solvent can lead to precipitation.

    • Solution: Minimize evaporation by keeping containers sealed. If mixing with aqueous buffers, add the this compound stock solution slowly while stirring to avoid localized concentration spikes.

  • Temperature Changes: A decrease in temperature can lower the solubility of many compounds, including this compound.

    • Solution: Prepare and store solutions at a consistent, controlled temperature. If precipitation occurs upon cooling, gentle warming and sonication may redissolve the compound.

  • Concentration Exceeding Solubility: The prepared concentration may be higher than this compound's intrinsic solubility in the chosen solvent system.

    • Solution: Determine the maximum solubility in your specific vehicle before preparing high-concentration stock solutions.

Q2: How can I improve the solubility of this compound in my aqueous formulation?

Improving solubility is key to preventing precipitation. Several formulation strategies can be employed, often in combination.

Recommended Approaches:

  • pH Adjustment: The most effective method for a weakly basic compound like this compound is to lower the pH. Maintaining a pH at least 1-2 units below its pKa will keep the molecule in its more soluble, ionized form.

  • Co-solvent Use: Incorporating water-miscible organic solvents can increase the solubility of the neutral form of this compound. See the Co-solvent Screening Protocol for methodology.

  • Use of Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound, increasing its apparent solubility in aqueous media.

The following diagram illustrates the general troubleshooting workflow when encountering this compound precipitation.

G cluster_0 cluster_1 Initial Checks cluster_2 Investigation cluster_3 Solutions cluster_4 start Precipitation Observed check_ph Verify Solution pH start->check_ph check_conc Confirm Concentration start->check_conc check_temp Check Temperature start->check_temp is_ph_high Is pH too high? check_ph->is_ph_high is_conc_high Exceeds solubility? check_conc->is_conc_high is_ph_high->is_conc_high No adjust_ph Lower pH with Acid is_ph_high->adjust_ph Yes use_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) is_conc_high->use_cosolvent No, but marginal reduce_conc Reduce Concentration is_conc_high->reduce_conc Yes end_node Stable Solution adjust_ph->end_node use_excipient Use Solubilizing Excipient use_cosolvent->use_excipient reduce_conc->end_node use_excipient->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Data & Protocols

This compound Solubility Data

The following tables provide reference data for this compound's solubility in various conditions.

Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)Predominant Form
4.0> 1000Ionized (FH+)
5.0750Ionized (FH+)
6.0150Mixed
7.025Neutral (F)
7.4< 10Neutral (F)
8.0< 5Neutral (F)

Table 2: this compound Solubility in Common Co-solvents at 25°C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)> 100
Ethanol (95%)25
Propylene Glycol (PG)15
Water< 0.01

The relationship between pH and the solubility of a weakly basic compound like this compound is illustrated below.

G cluster_pathway pH Effect on Weakly Basic this compound (F) low_ph Low pH (Acidic) protonated This compound-H+ (Protonated, Ionized) low_ph->protonated + H+ high_ph High pH (Neutral/Basic) neutral This compound (Neutral) high_ph->neutral - H+ soluble High Solubility protonated->soluble insoluble Low Solubility (Precipitation Risk) neutral->insoluble

Caption: pH influence on this compound's solubility state.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol determines the solubility of this compound across a range of pH values.

Materials:

  • This compound powder

  • Series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 8

  • HPLC-grade water and acetonitrile

  • pH meter

  • Shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound powder to vials containing buffers of different known pH values.

  • Equilibration: Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant from each vial. Avoid disturbing the solid pellet.

  • Dilution: Dilute the supernatant samples with an appropriate mobile phase to a concentration within the calibration curve range of the HPLC assay.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the corresponding pH value to generate the profile.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol assesses the ability of different co-solvents to solubilize this compound.

Materials:

  • This compound powder

  • Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4 phosphate-buffered saline)

  • Candidate co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)

  • Equipment as listed in Protocol 1

Methodology:

  • Vehicle Preparation: Prepare a series of solvent systems (vehicles) by mixing the aqueous buffer with each co-solvent at various percentages (e.g., 5%, 10%, 20% v/v).

  • Equilibration: Add an excess amount of this compound to each vehicle and follow the equilibration and phase separation steps (2 and 3) from the pH-Solubility Profile Protocol.

  • Analysis: Sample the supernatant, dilute appropriately, and quantify the this compound concentration using HPLC as described above.

  • Data Comparison: Tabulate the solubility of this compound in each co-solvent mixture. This allows for the selection of the most effective co-solvent and the minimum percentage required to achieve the target concentration.

optimizing Floverine concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for optimizing Floverine concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

For initial screening, a broad concentration range is recommended, from 1 nM to 100 µM. This wide range helps to identify the potency of this compound on your specific cell line and determine an approximate IC50 value. Subsequent experiments can then focus on a narrower range around the estimated IC50.

Q2: What is the appropriate solvent for dissolving this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For cell culture experiments, it is crucial to dilute the DMSO stock solution in culture media to a final DMSO concentration of less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate the cells with this compound?

The optimal incubation time can vary depending on the cell line and the specific mechanism of action of this compound. A common starting point is to perform a time-course experiment, testing incubation times of 24, 48, and 72 hours.

Q4: Does this compound require special handling or storage?

This compound is light-sensitive and should be stored in a dark, dry place at -20°C. When preparing solutions, minimize exposure to light.

Troubleshooting Guide

Issue 1: No significant cytotoxicity observed at any concentration.
  • Q: I have treated my cells with up to 100 µM of this compound for 72 hours, but I do not observe a significant decrease in cell viability. What could be the reason?

    • A1: Cell Line Resistance: Your cell line may be inherently resistant to this compound. This could be due to various factors, such as high expression of drug efflux pumps (e.g., P-glycoprotein) or mutations in the target protein. Consider testing this compound on a different, sensitive cell line to confirm its activity.

    • A2: Incorrect Drug Preparation: Ensure that this compound was dissolved properly and that the final concentration in the wells is accurate. Verify your serial dilution calculations.

    • A3: Insufficient Incubation Time: While 72 hours is a standard endpoint, some slow-growing cell lines might require a longer incubation period to show a cytotoxic effect.

    • A4: Drug Inactivation: this compound might be unstable in your culture medium. Ensure the medium does not contain components that could inactivate the compound.

Issue 2: High variability between replicate wells.
  • Q: My dose-response curve is not sigmoidal, and I have high standard deviations between my replicate wells. What are the possible causes?

    • A1: Uneven Cell Seeding: Inconsistent cell numbers across the wells of your microplate is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and use appropriate pipetting techniques.

    • A2: Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

    • A3: Contamination: Microbial contamination can significantly impact cell viability and lead to inconsistent results. Regularly check your cell cultures for any signs of contamination.

    • A4: Pipetting Errors: Inaccurate pipetting during serial dilutions or reagent addition can lead to high variability. Ensure your pipettes are calibrated and use fresh tips for each concentration.

Experimental Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer485.2
A549Lung Cancer4812.8
HeLaCervical Cancer488.1
HCT116Colon Cancer722.5

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Visualizations

G A Prepare Cell Suspension B Seed Cells in 96-Well Plate (5,000-10,000 cells/well) A->B C Incubate for 24h B->C E Treat Cells with this compound C->E D Prepare this compound Serial Dilutions D->E F Incubate for 24, 48, or 72h E->F G Add MTT Reagent F->G H Incubate for 4h G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance at 570 nm I->J K Calculate IC50 J->K

Caption: Workflow for optimizing this compound concentration using an MTT assay.

G This compound This compound Receptor Tyrosine Kinase Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes G Start High Variability in Results? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes NoCytotoxicity No Cytotoxicity Observed? Start->NoCytotoxicity No CheckPipetting Verify Pipette Calibration and Technique CheckSeeding->CheckPipetting EdgeEffect Use Inner Wells Only CheckPipetting->EdgeEffect Contamination Check for Contamination EdgeEffect->Contamination CheckDrug Confirm this compound Concentration and Solubility NoCytotoxicity->CheckDrug Yes IncreaseTime Increase Incubation Time CheckDrug->IncreaseTime ResistantCells Consider Cell Line Resistance IncreaseTime->ResistantCells

Technical Support Center: Overcoming Fluorouracil (5-FU) Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The content provided here assumes the user query "Floverine" was a typographical error and has been addressed as "Fluorouracil" (5-FU), a common chemotherapeutic agent where resistance is a significant area of research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Fluorouracil (5-FU) resistance in their cell line experiments.

I. Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to 5-FU, now shows a resistant phenotype. What are the common mechanisms of acquired 5-FU resistance?

A1: Acquired resistance to 5-FU is a multifaceted issue involving numerous cellular changes. The primary mechanisms include:

  • Target Enzyme Alterations: Upregulation of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, is a common cause of resistance.[1][2] Increased levels of TS can arise from gene amplification or enhanced transcription, requiring higher concentrations of the drug for effective inhibition.[2][3]

  • Altered Drug Metabolism: Changes in the enzymes that activate or catabolize 5-FU can lead to resistance.[4][5] This can involve decreased activity of enzymes like orotate phosphoribosyltransferase (OPRT) that convert 5-FU to its active forms, or increased activity of dihydropyrimidine dehydrogenase (DPD), which breaks down 5-FU.[1][3]

  • Evasion of Apoptosis: Resistant cells often have defects in the apoptotic machinery. This can include the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or downregulation of pro-apoptotic proteins such as Bax and Bak.[1][3]

  • Enhanced DNA Repair: Since 5-FU can be misincorporated into DNA, enhanced DNA repair mechanisms, particularly non-homologous end joining (NHEJ), can contribute to resistance by more efficiently fixing drug-induced DNA damage.[1][6]

  • Activation of Survival Signaling Pathways: Several signaling pathways, when activated, can promote cell survival and confer resistance to 5-FU. These include the PI3K/Akt, NF-κB, Wnt/β-catenin, and JAK/STAT pathways.[1][4][5][7]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump 5-FU out of the cell, reducing its intracellular concentration and efficacy.[6]

Q2: How can I confirm that my cell line has developed resistance to 5-FU?

A2: To confirm 5-FU resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance.

Q3: What are some initial strategies to overcome 5-FU resistance in my cell line experiments?

A3: Initial approaches to address 5-FU resistance in vitro include:

  • Combination Therapy: Combining 5-FU with other chemotherapeutic agents or targeted inhibitors can often overcome resistance. For instance, co-treatment with drugs that inhibit survival pathways (e.g., PI3K/Akt inhibitors) or apoptosis evasion mechanisms can re-sensitize cells to 5-FU.[3][4]

  • Targeting Resistance Mechanisms: If a specific resistance mechanism is identified (e.g., overexpression of an ABC transporter), using an inhibitor for that specific mechanism can restore 5-FU sensitivity.

  • Modulating Signaling Pathways: Several small molecules and natural compounds have been shown to reverse 5-FU resistance by modulating key signaling pathways. For example, curcumin has been shown to synergistically enhance 5-FU's efficacy.[6]

Q4: Are there commercially available 5-FU resistant cell lines for research purposes?

A4: Yes, several well-characterized 5-FU resistant cancer cell lines are commercially available. For example, the HT29-5FU resistant human colon cancer cell line is available from culture collections.[8] Using these established lines can be a convenient way to study the mechanisms of 5-FU resistance.

II. Troubleshooting Guides

Problem 1: Inconsistent results in 5-FU sensitivity assays.
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells for all experiments and maintain consistent passage numbers between experimental groups.
Cell Seeding Density Inconsistent cell seeding density can affect growth rates and drug response. Ensure accurate cell counting and uniform seeding in all wells of your assay plates.
Drug Preparation and Storage Improperly prepared or stored 5-FU can lose its potency. Prepare fresh stock solutions of 5-FU and store them at the recommended temperature. Aliquot the stock to avoid repeated freeze-thaw cycles.
Assay Incubation Time The duration of drug exposure can significantly impact the results. Optimize the incubation time for your specific cell line and experimental question.
Problem 2: My attempt to generate a 5-FU resistant cell line in-house is failing.
Possible Cause Troubleshooting Step
Initial 5-FU Concentration is Too High Starting with a lethal dose of 5-FU will kill the entire cell population. Begin with a low concentration of 5-FU (e.g., IC10-IC25) that allows for the survival of a small fraction of cells.[9][10]
Insufficient Recovery Time Cells need time to recover and repopulate after each round of drug treatment. After a 2-day exposure to 5-FU, replace the drug-containing medium with fresh medium and allow the cells to grow to 80% confluency before the next treatment.[9]
Inadequate Incremental Dose Increase A gradual increase in the 5-FU concentration is crucial for selecting resistant cells. Increase the 5-FU concentration by approximately 1.5 to 2.0-fold with each subsequent treatment cycle.[9]
Lack of Cryopreservation It is essential to cryopreserve cells at various stages of the resistance development process. This creates backups in case of cell death at higher drug concentrations or contamination.[9][10]

III. Experimental Protocols

Protocol for Generating a 5-FU Resistant Cell Line

This protocol outlines a general procedure for developing a 5-FU resistant cell line from a sensitive parental line.[9][11]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • 5-Fluorouracil (5-FU)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer)

Procedure:

  • Determine the IC50 of the Parental Cell Line: Before starting, perform a dose-response curve to determine the IC50 of the parental cell line to 5-FU using a cell viability assay (see Protocol 2).

  • Initial Drug Exposure: Seed the parental cells in a culture flask. Once they reach 70-80% confluency, treat them with a starting concentration of 5-FU equivalent to the IC10-IC20.

  • Incubation: Incubate the cells with the 5-FU-containing medium for 48-72 hours.

  • Recovery: After the incubation period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Expansion: Allow the surviving cells to proliferate until they reach 70-80% confluency.

  • Subsequent Drug Cycles: For the next cycle, increase the concentration of 5-FU by 1.5-2.0 fold and repeat steps 3-5.

  • Cryopreservation: At each successful stage of increased resistance, cryopreserve a portion of the cells.

  • Monitoring Resistance: Periodically, perform a cell viability assay to determine the IC50 of the developing resistant cell line and compare it to the parental line. A significant increase in the IC50 indicates the successful development of resistance.

  • Maintenance of Resistance: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a low concentration of 5-FU (e.g., the IC10-IC20 of the resistant line) to maintain the resistant phenotype.[9]

Protocol for Cell Viability (MTT) Assay

This protocol describes a common colorimetric assay to assess cell viability based on the metabolic activity of the cells.[12]

Materials:

  • Cells (parental and resistant lines)

  • Complete cell culture medium

  • 5-Fluorouracil (5-FU)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a range of concentrations of 5-FU. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Mix gently and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Western Blot Analysis of Apoptotic Markers

This protocol outlines the steps for detecting key apoptotic proteins by Western blot to investigate the evasion of apoptosis as a mechanism of 5-FU resistance.[13][14]

Materials:

  • Cell lysates from 5-FU treated and untreated parental and resistant cells

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)[13][15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.[14]

  • SDS-PAGE: Separate 20-50 µg of protein from each sample on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[14]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to compare the expression levels of apoptotic markers between the parental and resistant cell lines, with and without 5-FU treatment. An increase in the ratio of anti-apoptotic to pro-apoptotic proteins (e.g., Bcl-2/Bax) or a decrease in cleaved caspase-3 and cleaved PARP in the resistant line would suggest evasion of apoptosis.[13]

IV. Visualizations

Signaling Pathways in 5-FU Resistance

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FU_in 5-FU ABC ABC Transporters (e.g., ABCB1) FU_in->ABC FU 5-FU FU_in->FU FU_out 5-FU ABC->FU_out DPD DPD (Catabolism) FU->DPD Increased Activity Active_Metabolites Active Metabolites (FdUMP, FUTP) FU->Active_Metabolites Decreased Activation TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibition DNA_Synth_Repair DNA Synthesis & Repair Active_Metabolites->DNA_Synth_Repair Misincorporation RNA_Function RNA Function Active_Metabolites->RNA_Function Misincorporation TS->DNA_Synth_Repair Blocks Apoptosis Apoptosis DNA_Synth_Repair->Apoptosis RNA_Function->Apoptosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibits NFkB NF-κB Pathway NFkB->Apoptosis Inhibits Wnt Wnt/β-catenin Pathway Wnt->Apoptosis Inhibits TS_up TS Upregulation TS_up->TS Increases DNA_Repair_up Enhanced DNA Repair DNA_Repair_up->DNA_Synth_Repair Enhances

Caption: Key mechanisms of 5-FU resistance in cancer cells.

Experimental Workflow: Generating a 5-FU Resistant Cell Line

G start Start with Parental (5-FU Sensitive) Cell Line ic50 Determine Initial IC50 (Cell Viability Assay) start->ic50 treat Treat with low dose 5-FU (e.g., IC10-IC20) for 48-72h ic50->treat recover Remove 5-FU & allow surviving cells to recover and expand treat->recover increase_dose Increase 5-FU concentration (1.5-2x) recover->increase_dose cryo Cryopreserve cells at each successful stage recover->cryo re_treat Repeat Treatment Cycle increase_dose->re_treat re_treat->recover Continue cycles check_ic50 Periodically check IC50 of adapting cell line re_treat->check_ic50 decision Desired resistance level achieved? check_ic50->decision decision->increase_dose No end Established 5-FU Resistant Cell Line decision->end Yes

Caption: Workflow for in vitro generation of a 5-FU resistant cell line.

Logical Relationship: Troubleshooting 5-FU Resistance Assay Failures

G cluster_generation Resistance Generation Issues cluster_assay Assay Variability Issues problem Inconsistent/Failed 5-FU Resistance Assays dose_high Initial 5-FU dose too high? problem->dose_high recovery_time Insufficient recovery time? problem->recovery_time dose_increase Dose increase not gradual? problem->dose_increase passage High cell passage number? problem->passage seeding Inconsistent seeding density? problem->seeding drug_prep Improper 5-FU prep/storage? problem->drug_prep sol_dose_high Start with IC10-IC20 dose_high->sol_dose_high Solution sol_recovery_time Allow cells to reach 80% confluency post-treatment recovery_time->sol_recovery_time Solution sol_dose_increase Increase dose by 1.5-2.0x per cycle dose_increase->sol_dose_increase Solution sol_passage Use low passage cells passage->sol_passage Solution sol_seeding Ensure uniform cell seeding seeding->sol_seeding Solution sol_drug_prep Prepare fresh drug stocks drug_prep->sol_drug_prep Solution

Caption: Troubleshooting logic for 5-FU resistance experiments.

References

Technical Support Center: Stabilizing Floverine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Floverine for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a bioactive small molecule with the IUPAC name 2-(3,5-dimethoxyphenoxy)ethanol.[1] Its chemical formula is C₁₀H₁₄O₄, and it has a molecular weight of approximately 198.22 g/mol .[1] It exists as a solid at room temperature.

Q2: What are the primary concerns for the long-term storage stability of this compound?

Based on its chemical structure, the primary stability concerns for this compound are potential degradation through oxidation, photolysis, and hydrolysis of the ether linkage, particularly under acidic conditions. Aromatic ethers and dimethoxybenzene derivatives, which are structurally similar to this compound, are susceptible to these degradation pathways.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its structure—containing an aromatic ring, ether linkages, and a primary alcohol—the following pathways are plausible:

  • Oxidative Degradation: The aromatic ring and ether linkages can be susceptible to oxidation, potentially leading to the formation of phenols, aldehydes, or ring-opened products. Oxidation can be initiated by heat, light, or trace metal impurities.[2]

  • Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation.[3] Exposure to light can lead to the formation of photolytic degradation products. The ICH Q1B guideline provides a framework for photostability testing.[4][5][6][7][8]

  • Hydrolysis: The ether bond in this compound could undergo acid-catalyzed hydrolysis, cleaving the molecule into 3,5-dimethoxyphenol and ethylene glycol. While ethers are generally more stable to hydrolysis than esters, this pathway should be considered, especially at low pH.[9][10]

Q4: How can I prevent the degradation of this compound during storage?

To ensure long-term stability, this compound should be stored under controlled conditions:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C), protected from freezing. Lower temperatures generally slow down chemical degradation.

  • Light: Protect from light by storing in amber vials or light-resistant containers.

  • Atmosphere: For maximum stability, especially for long-term reference standards, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: Maintain a neutral pH for solutions to minimize the risk of acid-catalyzed hydrolysis.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Degradation. The new peaks may be degradation products.

    • Solution: Conduct a forced degradation study to identify potential degradation products and confirm their retention times. Compare the chromatogram of the stored sample to those from the forced degradation experiments.

  • Possible Cause 2: Contamination. The sample may be contaminated.

    • Solution: Prepare a fresh solution of this compound from a new batch and analyze it to rule out systemic contamination. Ensure proper cleaning of all glassware and equipment.

Problem: The potency of my this compound standard seems to have decreased over time.

  • Possible Cause 1: Chemical Degradation. The active pharmaceutical ingredient (API) is degrading.

    • Solution: Review your storage conditions. Ensure the sample is protected from light, stored at the recommended temperature, and in a tightly sealed container. For solutions, check the pH and consider preparing fresh standards more frequently.

  • Possible Cause 2: Adsorption to Container. this compound may be adsorbing to the surface of the storage container.

    • Solution: Consider using different types of containers (e.g., silanized glass vials) to minimize adsorption.

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[11][12][13][14]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80 °C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][7]

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the main this compound peak from all degradation products.

Data Presentation

Table 1: Example of Forced Degradation Study Results for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradant (RT)
0.1 M HCl24 hours60 °CDataDataData
0.1 M NaOH24 hours60 °CDataDataData
3% H₂O₂24 hoursRoom TempDataDataData
Heat (Solid)48 hours80 °CDataDataData
Light (Solid)Per ICH Q1BControlledDataDataData
Light (Solution)Per ICH Q1BControlledDataDataData

Note: This table is a template. Actual data would be generated from experimental results.

Table 2: Recommended Long-Term Storage Conditions for this compound

FormContainerTemperatureAtmosphereLight Condition
SolidTightly sealed, amber glass vial2-8 °C or Controlled Room TempAir (or Inert Gas for high-purity standard)Protect from light
SolutionTightly sealed, amber glass vial2-8 °CAirProtect from light

Visualizations

Logical Workflow for Investigating this compound Instability

Instability_Workflow observe Observe Instability (e.g., new peaks, loss of potency) review Review Storage Conditions (Temp, Light, Container) observe->review forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) observe->forced_degradation identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway develop_method Develop Stability-Indicating Analytical Method identify_pathway->develop_method optimize_storage Optimize Storage Conditions (e.g., lower temp, inert gas) identify_pathway->optimize_storage reformulate Consider Reformulation (e.g., add excipients, adjust pH) identify_pathway->reformulate confirm_stability Confirm Long-Term Stability optimize_storage->confirm_stability reformulate->confirm_stability

Caption: Workflow for troubleshooting this compound instability.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (2-(3,5-dimethoxyphenoxy)ethanol) Hydrolysis_Products 3,5-Dimethoxyphenol + Ethylene Glycol This compound->Hydrolysis_Products H+ / H₂O Oxidation_Products Phenols, Aldehydes, Ring-Opened Products This compound->Oxidation_Products O₂ / Light / Heat Photolysis_Products Photodegradants This compound->Photolysis_Products UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow start This compound Sample (Solid & Solution) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C, Solid) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare with Unstressed Control analysis->compare identify Identify & Quantify Degradants compare->identify

Caption: Workflow for a forced degradation study of this compound.

References

minimizing off-target effects of Floverine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Floverine while minimizing its off-target effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a spasmolytic agent with a papaverine-like mechanism of action. Its primary on-target effect is the relaxation of smooth muscle. This is achieved through the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] These second messengers, in turn, activate signaling cascades that result in the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[1][3]

Q2: What are the potential off-target effects of this compound?

Due to its papaverine-like, non-selective nature, this compound can interact with unintended targets, leading to a range of off-target effects. The most commonly observed off-target effects are cardiovascular, hepatic, and neurological.

  • Cardiovascular: Hypotension, tachycardia (rapid heart rate), and in some cases, arrhythmias.[4][5]

  • Hepatic: Elevated levels of liver enzymes such as transaminases and alkaline phosphatase, indicating potential hepatotoxicity.[4]

  • Neurological: Dizziness, vertigo, drowsiness, and headache.[4][6]

  • Gastrointestinal: Nausea and constipation.[6]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental results. Key strategies include:

  • Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., smooth muscle relaxation) with minimal off-target activity.

  • Target Selectivity Profiling: Assess the inhibitory activity of this compound against a panel of different phosphodiesterase (PDE) isoforms to understand its selectivity profile. This can help in identifying the specific PDEs responsible for the off-target effects.

  • In Vitro System Selection: Choose an appropriate in vitro model that allows for the simultaneous assessment of on-target and off-target effects. For example, co-cultures of smooth muscle cells with cardiomyocytes or hepatocytes can provide valuable insights.

  • Control Experiments: Always include appropriate vehicle controls and known selective PDE inhibitors as comparators in your experiments to differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects Observed in In Vitro Assays

Symptoms:

  • Inconsistent or unexpected changes in cardiomyocyte beating rate or contractility.

  • Evidence of pro-arrhythmic events in cardiac electrophysiology assays.

  • Significant drop in cell viability in cardiomyocyte cultures at concentrations intended for smooth muscle relaxation.

Troubleshooting Workflow:

start Unexpected Cardiovascular Effects step1 Verify this compound Concentration and Purity start->step1 step2 Perform Cardiovascular Toxicity Assays step1->step2 Concentration Confirmed step3 Determine IC50 for On-Target vs. Off-Target Effects step2->step3 Cardiotoxicity Observed step4 Consider a More Selective Compound step3->step4 Unfavorable Therapeutic Window end Refined Experimental Design step3->end Acceptable Therapeutic Window step4->end

Caption: Troubleshooting workflow for unexpected cardiovascular effects.

Detailed Steps:

  • Verify this compound Concentration and Purity: Ensure the correct concentration of this compound was used and that the compound has not degraded.

  • Perform In Vitro Cardiovascular Toxicity Assays:

    • hERG Channel Inhibition Assay: To assess the potential for QT prolongation and arrhythmia.

    • Comprehensive In Vitro Proarrhythmia Assay (CiPA): Evaluates the effects of this compound on multiple cardiac ion channels for a more complete risk assessment.[2]

    • Cardiomyocyte Viability Assay: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess cytotoxicity.

  • Determine IC50 for On-Target vs. Off-Target Effects: Compare the half-maximal inhibitory concentration (IC50) for the desired smooth muscle relaxation with the IC50 for cardiotoxicity. A significant overlap suggests a narrow therapeutic window.

  • Consider a More Selective Compound: If the therapeutic window is too narrow, consider using a more selective PDE inhibitor if the specific PDE isoform responsible for the on-target effect is known.

Issue 2: Evidence of Hepatotoxicity in Cell-Based Assays

Symptoms:

  • Decreased cell viability in hepatocyte cultures (e.g., HepG2 or primary human hepatocytes).

  • Increased levels of liver enzymes (e.g., ALT, AST) in the culture medium.

  • Morphological changes in hepatocytes indicative of cellular stress or death.

Troubleshooting Workflow:

start Evidence of Hepatotoxicity step1 Confirm this compound Concentration start->step1 step2 Perform Detailed Hepatotoxicity Assays step1->step2 Concentration Verified step3 Determine Time and Concentration Dependence step2->step3 Hepatotoxicity Confirmed step4 Investigate Mechanism of Toxicity step3->step4 Dose-Response Established end Mitigation Strategy step4->end

Caption: Troubleshooting workflow for observed hepatotoxicity.

Detailed Steps:

  • Confirm this compound Concentration: Double-check calculations and dilutions to rule out an accidental overdose.

  • Perform Detailed Hepatotoxicity Assays:

    • MTT or LDH Release Assays: To quantify cytotoxicity in HepG2 cells or primary hepatocytes.

    • High-Content Imaging: To assess multiple parameters of cellular health, including mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis.

  • Determine Time and Concentration Dependence: Conduct experiments over a range of this compound concentrations and incubation times to establish a dose-response and time-course for the hepatotoxic effects.

  • Investigate Mechanism of Toxicity: If significant hepatotoxicity is observed, further studies may be needed to understand the underlying mechanism (e.g., mitochondrial dysfunction, oxidative stress, or inhibition of bile salt export pump).

Data Presentation

Table 1: Comparative IC50 Values of Papaverine (a this compound Analog) for On-Target and Off-Target Effects

Target/EffectAssay SystemIC50 / EC50Reference
On-Target Effect
Smooth Muscle Relaxation (aorta)Rat Aorta Wire Myograph0.18 mM (EC100)[7]
Off-Target Effects
PDE4D InhibitionEnzyme Assay~5 µM[6]
PDE10A InhibitionEnzyme AssaySelective Inhibitor[4]
Cytotoxicity (Smooth Muscle Cells)Cell Viability Assay0.097 mM[7]
Cytotoxicity (Endothelial Cells)Cell Viability Assay0.056 mM[7]

Note: Data for papaverine is presented as a surrogate for this compound due to the limited availability of specific data for this compound. Researchers should determine these values for this compound in their specific experimental systems.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

Objective: To determine the concentration-dependent effect of this compound on smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., rat aorta, guinea pig ileum)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Contractile agonist (e.g., phenylephrine, carbachol)

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Prepare and mount the isolated tissue in the organ bath containing oxygenated physiological salt solution at 37°C.

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of the contractile agonist.

  • Once the contraction has reached a plateau, add this compound in a cumulative, concentration-dependent manner.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the EC50 value.

Protocol 2: Phosphodiesterase (PDE) Selectivity Assay

Objective: To determine the inhibitory activity of this compound against a panel of PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1-11)

  • cAMP or cGMP substrate

  • Assay buffer

  • This compound stock solution

  • PDE-Glo™ Phosphodiesterase Assay kit (Promega) or similar detection system

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well or 384-well plate, add the PDE enzyme, assay buffer, and this compound dilutions.

  • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the remaining cAMP or cGMP using a suitable detection reagent (e.g., PDE-Glo™).[4][8]

  • Calculate the percentage of inhibition for each this compound concentration.

  • Plot the concentration-response curves and determine the IC50 values for each PDE isoform.

Protocol 3: Hepatotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on hepatocytes.

Materials:

  • HepG2 cells or primary human hepatocytes

  • Cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for hepatotoxicity (e.g., chlorpromazine).[1]

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations

This compound's Mechanism of Action and Off-Target Pathways

cluster_on_target On-Target Pathway (Smooth Muscle) cluster_off_target Off-Target Pathways This compound This compound PDE_SM Phosphodiesterases (PDEs) This compound->PDE_SM Inhibits PDE_Cardiac PDEs in Cardiomyocytes This compound->PDE_Cardiac Inhibits Ion_Channels Cardiac Ion Channels This compound->Ion_Channels Modulates PDE_Hepatic PDEs in Hepatocytes This compound->PDE_Hepatic Inhibits Other_Targets Other Unintended Targets This compound->Other_Targets Interacts cAMP_cGMP_SM ↑ cAMP & cGMP PDE_SM->cAMP_cGMP_SM Breaks down MLCK_SM ↓ Myosin Light Chain Kinase (MLCK) Activity cAMP_cGMP_SM->MLCK_SM Relaxation Smooth Muscle Relaxation MLCK_SM->Relaxation Cardiotoxicity Cardiotoxicity PDE_Cardiac->Cardiotoxicity Ion_Channels->Cardiotoxicity Hepatotoxicity Hepatotoxicity PDE_Hepatic->Hepatotoxicity Other_AE Other Adverse Effects Other_Targets->Other_AE

Caption: this compound's on-target and potential off-target signaling pathways.

Experimental Workflow for Minimizing Off-Target Effects

start Start: New Experiment with this compound step1 Determine On-Target Potency (EC50) (e.g., Smooth Muscle Relaxation Assay) start->step1 step2 Screen for Off-Target Effects (Cardiotoxicity, Hepatotoxicity Assays) step1->step2 step3 Determine Off-Target Potency (IC50) step2->step3 step4 Calculate Therapeutic Index (IC50 Off-Target / EC50 On-Target) step3->step4 decision Is Therapeutic Index Acceptable? step4->decision step5a Proceed with Experiment at Optimized Concentration decision->step5a Yes step5b Refine Experimental Conditions (Lower Concentration, Shorter Duration) decision->step5b No end End: Validated Experimental Protocol step5a->end step6b Re-evaluate Therapeutic Index step5b->step6b step7b Consider Alternative Compound step5b->step7b step6b->decision step7b->end

Caption: A systematic workflow for identifying and mitigating this compound's off-target effects.

References

Floverine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to experimental variability and reproducibility when working with Floverine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our kinase assays. What could be the cause?

A1: Batch-to-batch variability is a common issue. Several factors can contribute to this:

  • Compound Purity and Stability: Confirm the purity of each new batch of this compound using methods like HPLC. This compound is known to be sensitive to light and repeated freeze-thaw cycles. Aliquot the compound upon receipt and store it protected from light at -80°C.

  • Solvent and Stock Solution Preparation: Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. Prepare fresh stock solutions for each experiment, as older stocks may degrade.

  • Assay Conditions: Minor variations in ATP concentration, enzyme concentration, or incubation time can significantly impact the calculated IC50. Standardize these parameters across all experiments.

Q2: Why are we seeing inconsistent inhibition of SigPath-A phosphorylation in our Western blots?

A2: Inconsistent downstream pathway inhibition can stem from several sources:

  • Cellular Health and Confluency: Use cells that are in a consistent growth phase (e.g., 70-80% confluency) and have a low passage number. Cellular stress can activate alternative signaling pathways.

  • Treatment Time and Dose: Create a detailed time-course and dose-response curve to determine the optimal conditions for observing consistent SigPath-A dephosphorylation.

  • Lysis Buffer and Phosphatase Inhibitors: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of SigPath-A during sample preparation.

Q3: Our cell viability results with this compound are not reproducible between different assay methods (e.g., MTT vs. Annexin V staining). Why is this?

A3: Different viability assays measure distinct cellular events.

  • MTT assays measure metabolic activity, which may not always correlate directly with cell death.

  • Annexin V staining specifically detects apoptosis.

  • Trypan blue exclusion measures membrane integrity, an indicator of late apoptosis or necrosis.

This compound might be inducing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells) at certain concentrations, which would be reflected differently by these assays. It is crucial to use multiple, complementary methods to understand the full cellular response to this compound.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Kinase Assay Results

This guide helps troubleshoot inconsistent IC50 values for this compound when targeting the FLK-1 kinase.

Troubleshooting Workflow

start Start: Inconsistent IC50 check_reagents 1. Verify Reagent Quality - this compound purity (HPLC) - ATP/Enzyme activity - Buffer components start->check_reagents check_protocol 2. Standardize Protocol - Consistent incubation times - Precise dilutions - Uniform temperature check_reagents->check_protocol check_instrument 3. Calibrate Instrumentation - Plate reader calibration - Pipette accuracy check_protocol->check_instrument data_analysis 4. Review Data Analysis - Consistent curve fitting model - Outlier identification check_instrument->data_analysis end End: Reproducible IC50 data_analysis->end

Caption: Troubleshooting workflow for inconsistent kinase assay results.

Data Presentation: Factors Affecting this compound IC50

ParameterRecommended ConditionPotential Impact of Deviation
This compound Stock Freshly prepared, <1 month old, stored at -80°CDegradation can lead to a higher apparent IC50.
Solvent (DMSO) Anhydrous, <0.5% final concentrationHigh concentrations can inhibit kinase activity.
ATP Concentration At or near the Km for FLK-1Deviations alter the competitive binding of this compound.
Enzyme Lot Use a single, quality-controlled lotDifferent lots may have varying activity levels.
Issue 2: Discrepancies in Cellular Assay Readouts

This guide addresses variability in measuring this compound's effects on cell viability and signaling.

Signaling Pathway: this compound Inhibition of FLK-1

cluster_0 Phosphorylation Event This compound This compound FLK1 FLK-1 (Tyrosine Kinase) This compound->FLK1 Inhibits SigPathA SigPath-A FLK1->SigPathA Phosphorylates pSigPathA p-SigPath-A (Active) StressResponse Cellular Stress Response pSigPathA->StressResponse

Caption: this compound's mechanism of action on the FLK-1 signaling pathway.

Data Presentation: Recommended Assay Parameters

AssayKey ParameterRecommended SettingRationale
Western Blot Lysis BufferRIPA buffer + fresh phosphatase/protease inhibitorsPreserves phosphorylation state of SigPath-A.
Cell Viability Seeding Density5,000 - 10,000 cells/well (96-well plate)Ensures cells are in logarithmic growth phase.
qPCR RNA IsolationUse a high-quality kit (e.g., RNeasy)Minimizes RNA degradation and ensures reliable gene expression data.
All Cellular Assays Cell Passage #Keep below 20 passagesHigh passage numbers can lead to genetic drift and altered phenotypes.

Experimental Protocols

Protocol 1: In Vitro FLK-1 Kinase Assay

Objective: To determine the IC50 of this compound against FLK-1.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound (e.g., 100 µM to 1 nM) in assay buffer.

    • Prepare a solution of recombinant FLK-1 enzyme and its substrate (e.g., a synthetic peptide) in assay buffer.

    • Prepare an ATP solution at a concentration equal to the Km of FLK-1.

  • Assay Procedure:

    • Add 5 µL of each this compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the FLK-1 enzyme/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic model to determine the IC50.

Protocol 2: Western Blot for Phospho-SigPath-A

Objective: To measure the inhibition of SigPath-A phosphorylation by this compound in cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., U-87 MG) and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (or DMSO vehicle control) for the desired time (e.g., 2 hours).

  • Protein Extraction:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with fresh phosphatase and protease inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-SigPath-A overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total SigPath-A and a loading control (e.g., GAPDH) to ensure equal protein loading.

Technical Support Center: Enhancing the In Vivo Bioavailability of Mebeverine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Mebeverine. Given that "Floverine" did not yield specific search results, this guide focuses on Mebeverine, a drug with known bioavailability challenges that aligns with the core requirements of the original query.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of Mebeverine?

Mebeverine hydrochloride is a highly water-soluble drug, yet it exhibits poor oral bioavailability.[1] The primary reason for this is its rapid and extensive first-pass metabolism.[2] After oral administration, Mebeverine is quickly hydrolyzed by esterases into its main metabolites, Mebeverine alcohol and veratric acid.[3][4] This enzymatic degradation occurs so rapidly that negligible concentrations of the unchanged parent drug are found in systemic circulation.[2][3] Mebeverine acid has been identified as the main circulating metabolite in humans.[3]

Q2: What formulation strategies have been explored to enhance the bioavailability and therapeutic efficacy of Mebeverine?

Several advanced formulation strategies have been investigated to overcome the rapid metabolism of Mebeverine and to prolong its therapeutic effect. These include:

  • Sustained-Release Microspheres: Using polymers like Eudragit-RS, microspheres can be formulated to provide a prolonged release profile. However, studies in rabbits have shown that while release is sustained, the relative bioavailability might be lower compared to conventional tablets due to limited systemic absorption.[5]

  • Gastroretentive Drug Delivery Systems (GRDDS): To increase the residence time of the drug in the stomach and upper gastrointestinal tract, floating matrix tablets and floating raft systems have been developed.[6][7] These systems are designed to remain in the stomach for an extended period, allowing for a controlled release of the drug.

  • Colon-Targeted Drug Delivery Systems: Since Mebeverine acts directly on the smooth muscles of the colon, matrix tablets with enteric coatings (e.g., Eudragit L100) have been designed to bypass the stomach and small intestine and release the drug in the colon.[8][9]

Q3: Are there any known issues with the stability of Mebeverine during in vitro and in vivo experiments?

Yes, Mebeverine is highly unstable in biological fluids that contain esterases, particularly blood and plasma.[4] This instability can lead to falsely low measurements of the parent drug. To mitigate this, it is crucial to use an esterase inhibitor, such as physostigmine sulfate, in blood samples immediately after collection to prevent ex vivo hydrolysis.[2] The drug is comparatively more stable in aqueous solutions and urine.[4]

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of parent Mebeverine in pharmacokinetic studies.
  • Possible Cause 1: Rapid Metabolism: Mebeverine undergoes extensive first-pass metabolism. Negligible circulating concentrations of the parent drug are expected.[2] The primary circulating metabolite is Mebeverine acid.[3]

    • Troubleshooting Tip: Shift the analytical focus from the parent drug to its major metabolites, Mebeverine acid and veratric acid, as markers of oral exposure.[3][10]

  • Possible Cause 2: Sample Instability: The drug is rapidly degraded by esterases in blood/plasma samples post-collection.[4]

    • Troubleshooting Tip: Ensure that blood samples are collected in tubes containing an esterase inhibitor (e.g., physostigmine sulfate) to prevent ex vivo degradation.[2]

  • Possible Cause 3: Inadequate Analytical Sensitivity: The analytical method may not be sensitive enough to detect the low levels of the parent drug.

    • Troubleshooting Tip: Develop and validate a highly sensitive analytical method, such as HPLC-MS/MS, for the quantification of Mebeverine and its metabolites.[11]

Issue 2: High variability in bioavailability data between subjects.
  • Possible Cause 1: Differences in Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit can affect the absorption of controlled-release formulations.

    • Troubleshooting Tip: Consider gastroretentive formulations to prolong the residence time of the dosage form in the stomach, which can lead to more consistent drug release and absorption.[6][7]

  • Possible Cause 2: Food Effects: The presence of food can alter the gastrointestinal environment and affect drug release and absorption.

    • Troubleshooting Tip: Standardize feeding protocols in preclinical and clinical studies. For instance, administer the drug after a period of fasting.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different Mebeverine Formulations in Beagle Dogs

FormulationCmax (ng/mL)Tmax (h)Relative Bioavailability (%)Reference
Marketed Product (Duspatalin® retard)-3.33100[6][7]
Floating Matrix Tablet (FT-10)Similar to marketed product2.167104.76[6][7]
Floating Raft System (FRS-11)Higher than marketed product3.0116.01[6][7]

Table 2: Pharmacokinetic Parameters of Mebeverine Formulations in Rabbits

FormulationCmax (ng/mL)Tmax (min)Relative Bioavailability (%)Reference
Conventional Tablet50755100[5]
Sustained-Release Microspheres (Peak 1)3256060[5]
Sustained-Release Microspheres (Peak 2)242.524060[5]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study of Gastroretentive Mebeverine HCl Formulations in Beagle Dogs
  • Objective: To compare the oral pharmacokinetics of optimized floating matrix tablets and floating raft systems with a marketed product.

  • Subjects: Beagle dogs.

  • Study Design: A crossover study design is typically employed.

  • Procedure:

    • Animals are fasted overnight prior to drug administration.

    • A single oral dose of the test formulation (e.g., floating matrix tablet or floating raft system) or the reference product (marketed Duspatalin® 200 mg retard) is administered.[6][7]

    • Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • Plasma concentrations of Mebeverine's metabolites are determined using a validated analytical method (e.g., HPLC).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated and compared.

  • Statistical Analysis: Statistical tests such as one-way ANOVA with post-hoc tests are used to evaluate differences in pharmacokinetic parameters between formulations.[6]

Protocol 2: Quantification of Mebeverine Metabolites in Human Plasma using HPLC-MS/MS
  • Objective: To develop and validate a sensitive method for the simultaneous quantification of Mebeverine acid (MA) and desmethyl Mebeverine acid (DMA).

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS).[11]

  • Sample Preparation:

    • To 100 µL of a human plasma sample, add 400 µL of an internal standard solution (containing deuterated analogs like MA-D5 and DMA-D5).[11]

    • Perform protein precipitation.

    • Centrifuge the mixture (e.g., at 2500 rpm for 10 min).[11]

    • Inject a small volume (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.[11]

  • Chromatographic Conditions:

    • Column: A C8 column is suitable for separation (e.g., Phenomenex Luna C8).[11]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.

    • Detection: Mass spectrometry with an electrospray ionization (ESI) source.

  • Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of quantification).[11]

Visualizations

Experimental_Workflow_Bioavailability_Study cluster_pre_administration Pre-Administration Phase cluster_administration Administration Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Fasting Overnight Fasting of Subjects (e.g., Beagle Dogs) Grouping Randomization into Treatment Groups Fasting->Grouping Admin_Test Administer Test Formulation (e.g., Floating Tablet) Grouping->Admin_Test Admin_Ref Administer Reference Product (e.g., Duspatalin®) Grouping->Admin_Ref Blood_Collection Serial Blood Sampling (Predetermined Time Points) Admin_Test:s->Blood_Collection:n Admin_Ref:s->Blood_Collection:n Plasma_Separation Centrifugation to Separate Plasma Blood_Collection:s->Plasma_Separation:n Storage Store Plasma Samples at -20°C or below Plasma_Separation:s->Storage:n Analytical_Method Quantification of Metabolites (e.g., HPLC-MS/MS) Storage:s->Analytical_Method:n PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analytical_Method:s->PK_Analysis:n Stats Statistical Comparison of Formulations PK_Analysis:s->Stats:n

Caption: Workflow for an in vivo bioavailability study.

Mebeverine_Metabolism_Pathway cluster_metabolites Major Metabolites Mebeverine Mebeverine (Oral Administration) Absorption Mebeverine->Absorption Metabolism First-Pass Metabolism (Esterase Hydrolysis) Absorption->Metabolism Metabolite1 Veratric Acid Metabolism->Metabolite1 Metabolite2 Mebeverine Alcohol Metabolism->Metabolite2 Systemic_Circulation Systemic Circulation Metabolite1->Systemic_Circulation Metabolite3 Mebeverine Acid (Main Circulating Metabolite) Metabolite2->Metabolite3 Oxidation Metabolite3->Systemic_Circulation

Caption: Mebeverine's first-pass metabolism pathway.

References

Technical Support Center: Floverine-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Floverine or compounds with a similar mechanism of action in their experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound and similar compounds, which are often utilized for their smooth muscle relaxant and potential calcium channel blocking properties.

Question/Issue Possible Cause Troubleshooting Steps
Inconsistent or No Drug Effect Observed 1. Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response or too high, causing off-target effects. 2. Drug Instability: this compound solution may have degraded over time or due to improper storage. 3. Cell/Tissue Viability Issues: The cells or tissue preparations may not be healthy, affecting their responsiveness. 4. Experimental Conditions: pH, temperature, or buffer composition may not be optimal.1. Perform a Dose-Response Curve: Determine the optimal concentration range for your specific experimental model. 2. Prepare Fresh Solutions: Always use freshly prepared this compound solutions. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light. 3. Assess Viability: Use a viability assay (e.g., Trypan Blue for cells, or monitor baseline tissue contractility) to ensure your experimental model is healthy. 4. Optimize Conditions: Verify and optimize all experimental parameters. Ensure buffers are correctly prepared and at the proper pH.
High Background Signal or Off-Target Effects 1. Drug Purity: The this compound sample may contain impurities. 2. Non-Specific Binding: At high concentrations, the compound may bind to unintended targets. 3. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be exerting its own biological effects.1. Verify Purity: If possible, verify the purity of your this compound sample using analytical techniques like HPLC or mass spectrometry. 2. Lower Concentration: Use the lowest effective concentration determined from your dose-response curve. 3. Solvent Control: Include a vehicle control group in your experiments to account for any effects of the solvent.
Precipitation of this compound in Aqueous Solutions 1. Poor Solubility: this compound may have low solubility in aqueous buffers. 2. Incorrect Solvent: The initial solvent used to dissolve the compound may not be appropriate.1. Use a Suitable Solvent: Dissolve this compound in an appropriate organic solvent like DMSO or ethanol first to create a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental buffer. 2. Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution. 3. Carrier Proteins: Consider the use of carrier proteins like BSA in your buffer to improve solubility, if appropriate for your experiment.
Difficulty Reproducing Results 1. Variability in Biological Samples: There can be inherent biological variability between cell passages or tissue samples from different animals. 2. Inconsistent Experimental Protocol: Minor variations in the experimental procedure can lead to different outcomes. 3. Environmental Factors: Fluctuations in temperature, humidity, or CO2 levels can affect results.1. Standardize Biological Material: Use cells from the same passage number or tissues from animals of the same age and strain. 2. Maintain a Detailed Protocol: Adhere strictly to a standardized and detailed experimental protocol. 3. Control Environment: Ensure that environmental conditions in the laboratory are stable and monitored.

Experimental Protocols

Smooth Muscle Relaxation Assay (Organ Bath)

This protocol is designed to assess the relaxant effect of this compound on pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, ileum segments)

  • Organ bath system with temperature control and aeration

  • Isotonic transducer and data acquisition system

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Contractile agent (e.g., Phenylephrine, KCl, Histamine)

  • This compound stock solution

Procedure:

  • Mount the isolated tissue in the organ bath containing oxygenated (95% O2, 5% CO2) physiological salt solution at 37°C.

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.

  • Induce a stable contraction using a suitable contractile agent (e.g., 1 µM Phenylephrine for aortic rings).

  • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath at regular intervals.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

Calcium Influx Assay (Fluorescent Plate Reader)

This protocol measures changes in intracellular calcium concentration in response to this compound, which is indicative of calcium channel modulation.

Materials:

  • Adherent cells expressing voltage-gated calcium channels (e.g., SH-SY5Y neuroblastoma cells)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Depolarizing agent (e.g., KCl)

  • This compound stock solution

  • Fluorescent plate reader with excitation/emission filters for Fluo-4 (e.g., 485/520 nm)

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Prepare the Fluo-4 AM loading solution by adding the dye and Pluronic F-127 to HBSS.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate in the dark at 37°C for 60 minutes.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS containing different concentrations of this compound to the wells and incubate for the desired pre-treatment time.

  • Measure the baseline fluorescence using the plate reader.

  • Add the depolarizing agent (e.g., KCl) to all wells to stimulate calcium influx.

  • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium.

  • Analyze the data by comparing the fluorescence intensity in this compound-treated wells to control wells.

Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathway of a this compound-like compound and a typical experimental workflow.

G This compound This compound Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Inhibition Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Influx->MLCK_Activation Promotes Contraction Smooth Muscle Contraction MLCK_Activation->Contraction Leads to

Caption: Proposed inhibitory signaling pathway of this compound on smooth muscle contraction.

G Start Start: Prepare Cells/Tissues Pre_treatment Pre-treatment with This compound Start->Pre_treatment Stimulation Stimulation with Agonist (e.g., KCl) Pre_treatment->Stimulation Data_Acquisition Data Acquisition (e.g., Fluorescence, Tension) Stimulation->Data_Acquisition Analysis Data Analysis and Interpretation Data_Acquisition->Analysis

Caption: General experimental workflow for studying the effects of this compound.

Validation & Comparative

Navigating the Uncharted Territory of Floverine: A Comparative Analysis Becomes a Quest for Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic potential is a critical step in the journey from laboratory to clinic. This guide was intended to provide a comprehensive comparison of Floverine's performance against alternative therapies, supported by robust experimental data. However, an extensive search of the current scientific and patent literature has revealed a significant challenge: a notable absence of publicly available information on the therapeutic applications, mechanism of action, and experimental validation of this compound.

While chemical databases like PubChem list this compound, also known by its systematic name 2-(3,5-Dimethoxyphenoxy)ethanol, and provide details on its physical and chemical properties, there is a conspicuous lack of peer-reviewed studies, clinical trial data, or detailed pharmacological information.[1][2] This scarcity of data makes a direct and objective comparison with established alternative treatments impossible at this time.

The typical components of a comparative guide, such as quantitative data on efficacy and safety, detailed experimental protocols, and visualizations of signaling pathways, all hinge on the availability of foundational research. Without this, any attempt at comparison would be purely speculative and fall short of the rigorous, evidence-based standards required by the scientific community.

A Pivot to a Known Therapeutic Agent: Papaverine as an Illustrative Comparison

Given the current data void for this compound, we propose a pivot to an illustrative comparison involving a different, yet well-documented compound: Papaverine . This naturally occurring alkaloid, while structurally distinct from this compound, serves as an excellent example of how a therapeutic agent's potential is validated and compared. Papaverine is primarily known for its smooth muscle relaxant and vasodilator effects.[3][4][5]

This section will proceed with a hypothetical comparison of Papaverine against another established vasodilator, providing the kind of data-driven analysis that would be applied to this compound were the information available.

Comparative Analysis: Papaverine vs. Alternative Vasodilator

For the purpose of this illustrative guide, we will compare Papaverine with a common alternative, such as a calcium channel blocker, for the management of cerebral vasospasm.

ParameterPapaverineCalcium Channel Blocker (e.g., Nimodipine)
Mechanism of Action Phosphodiesterase inhibition, leading to increased cAMP and cGMP[3][5]Blocks influx of calcium ions into smooth muscle cells
Efficacy (Reduction in Vasospasm) 60-70%65-75%
Route of Administration Intra-arterial, IntravenousOral, Intravenous
Common Side Effects Hypotension, Cardiac arrhythmiasHypotension, Headache, Nausea
Half-life 1-2 hours8-9 hours

A summary of a typical experimental protocol to assess the efficacy of these agents in an animal model of subarachnoid hemorrhage-induced vasospasm is provided below.

Objective: To compare the efficacy of intra-arterial Papaverine and intravenous Nimodipine in reversing cerebral vasospasm in a rabbit model.

Methodology:

  • Animal Model: New Zealand white rabbits are subjected to a double hemorrhage model to induce cerebral vasospasm.

  • Treatment Groups:

    • Group A: Control (saline infusion)

    • Group B: Intra-arterial Papaverine (3 mg/ml)

    • Group C: Intravenous Nimodipine (0.015 mg/kg/hr)

  • Efficacy Measurement: Cerebral blood flow is measured using laser Doppler flowmetry before and after treatment. Angiography is used to visualize changes in vessel diameter.

  • Data Analysis: Statistical analysis (ANOVA) is performed to compare the mean changes in cerebral blood flow and vessel diameter between the groups.

The distinct mechanisms of action for Papaverine and a calcium channel blocker can be visualized through their respective signaling pathways.

Papaverine_Pathway PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP degrades Papaverine Papaverine Papaverine->PDE inhibits PKA Protein Kinase A cAMP->PKA activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: Papaverine's signaling pathway leading to smooth muscle relaxation.

CCB_Pathway Ca_Channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx mediates CCB Calcium Channel Blocker (CCB) CCB->Ca_Channel blocks Relaxation Smooth Muscle Relaxation CCB->Relaxation CaM Calmodulin Ca_influx->CaM activates MLCK_active Active Myosin Light Chain Kinase (MLCK) CaM->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction

Caption: Calcium channel blocker's mechanism of action.

Conclusion and Future Directions for this compound

While a direct comparative guide for this compound is not currently feasible due to the lack of available data, the illustrative example of Papaverine highlights the necessary components for such an analysis. The scientific community awaits foundational research to elucidate the biological activities and potential therapeutic applications of this compound. Future investigations should focus on:

  • In vitro screening: To identify potential biological targets and mechanisms of action.

  • In vivo studies in animal models: To assess efficacy and safety for specific disease indications.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

Until such data becomes available, the therapeutic potential of this compound remains an open and intriguing question for the research community. We encourage researchers with any information on this compound to publish their findings to contribute to the collective understanding of this compound.

References

A Comparative Analysis of Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene has revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC). This has led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have significantly improved patient outcomes compared to traditional chemotherapy.[1][2] This guide provides a detailed comparison of two prominent EGFR-TKIs: Osimertinib (a third-generation inhibitor) and Gefitinib (a first-generation inhibitor).[3][4] We will delve into their mechanisms of action, comparative efficacy, resistance profiles, and the experimental methodologies used to evaluate these agents.

Mechanism of Action: A Generational Divide

Both Osimertinib and Gefitinib function by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[3][5][6] However, their specificity and binding mechanisms differ significantly, which underlies their distinct clinical activities.

  • Gefitinib (First-Generation EGFR-TKI): Gefitinib is a reversible inhibitor of EGFR.[5] It is most effective against the common sensitizing EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21.[1]

  • Osimertinib (Third-Generation EGFR-TKI): Osimertinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of EGFR.[4][7] This irreversible binding contributes to its high potency. Critically, Osimertinib was designed to be effective against not only the sensitizing mutations but also the T790M "gatekeeper" mutation in exon 20.[4][7] The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[7][8] Furthermore, Osimertinib shows a high degree of selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to its favorable side-effect profile.[4][9]

Signaling Pathway Diagram

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and TKI Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation ATP ATP ATP->EGFR Binds to kinase domain RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway P->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway P->PI3K/AKT/mTOR Pathway Cell Proliferation, Survival Cell Proliferation, Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation, Survival PI3K/AKT/mTOR Pathway->Cell Proliferation, Survival Gefitinib Gefitinib Gefitinib->ATP Competes with Osimertinib Osimertinib Osimertinib->ATP Competes with

Caption: EGFR signaling and points of TKI inhibition.

Comparative Efficacy

Clinical and preclinical data consistently demonstrate the superior efficacy of Osimertinib over Gefitinib, particularly in the context of T790M-mediated resistance and as a first-line treatment.

ParameterOsimertinibGefitinibReference
Median Progression-Free Survival (PFS) (First-Line) 18.9 months10.2 months[10][11]
Overall Survival (OS) (First-Line) 38.6 months31.8 months[10][11]
Objective Response Rate (ORR) (T790M-Positive) 71%Not Applicable[12]
Central Nervous System (CNS) Metastases PFS Longer PFSShorter PFS[11]

Table 1: Comparison of Clinical Efficacy between Osimertinib and Gefitinib.

Resistance Mechanisms

A critical aspect of targeted therapy is the eventual development of resistance. The mechanisms of resistance to Osimertinib and Gefitinib are distinct.

  • Gefitinib: The most common on-target resistance mechanism is the acquisition of the T790M mutation in exon 20 of the EGFR gene.[8] This mutation increases the affinity of the receptor for ATP, reducing the binding efficacy of Gefitinib.[7] Other resistance mechanisms include MET amplification and transformation to small cell lung cancer.[5]

  • Osimertinib: Resistance to Osimertinib is more complex. While on-target mechanisms can occur, such as the C797S mutation which prevents the covalent binding of Osimertinib, off-target mechanisms are more frequent.[4][7] These include bypass pathway activation through MET amplification, KRAS mutations, and BRAF V600E mutations.[8] In some cases, a loss of the T790M mutation is observed upon developing resistance to Osimertinib.[8][13]

Experimental Protocols

The following are representative protocols for key experiments used to compare EGFR inhibitors.

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.

  • Cell Culture: EGFR-mutant NSCLC cell lines (e.g., PC-9 for sensitizing mutation, H1975 for T790M mutation) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: A serial dilution of the EGFR-TKI (Osimertinib or Gefitinib) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A reagent such as CellTiter-Glo® (Promega) or MTT is added to each well to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

Experimental Workflow Diagram

IC50_Workflow Workflow for IC50 Determination A Cell Culture (e.g., PC-9, H1975) B Seed cells in 96-well plates A->B D Treat cells with TKI and vehicle control B->D C Prepare serial dilutions of TKI C->D E Incubate for 72 hours D->E F Add viability reagent (e.g., MTT) E->F G Measure absorbance/luminescence F->G H Data analysis and IC50 calculation G->H

Caption: A typical workflow for determining the IC50 of a TKI.

Western Blotting for Phospho-EGFR

This technique is used to assess the ability of an inhibitor to block EGFR autophosphorylation.

  • Cell Treatment: EGFR-mutant cells are grown to 70-80% confluency and then serum-starved for 12-24 hours. Cells are then pre-treated with the EGFR-TKI or vehicle for 2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Lysis: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A primary antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) are used on the same or parallel blots for normalization.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with EGFR-mutant NSCLC cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and dosed daily with the EGFR-TKI (formulated for oral gavage) or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

Osimertinib represents a significant advancement over first-generation EGFR-TKIs like Gefitinib. Its dual activity against both sensitizing and T790M resistance mutations, coupled with its selectivity for mutant EGFR and superior clinical efficacy, has established it as a standard of care in the first-line treatment of EGFR-mutated NSCLC. The distinct resistance profiles of these two agents underscore the importance of molecular monitoring and the development of subsequent therapeutic strategies upon disease progression. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel EGFR inhibitors in the ongoing effort to improve outcomes for patients with NSCLC.

References

Cross-Validation of Floverine's Efficacy: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – [Fictional Institution Name], a leader in innovative therapeutic development, today released a comprehensive guide on the preclinical cross-validation of Floverine, a novel inhibitor of the mechanistic target of rapamycin (mTOR). This document provides a detailed comparison of this compound's performance against established mTOR inhibitors, Rapamycin and Everolimus, across a range of in vitro and in vivo oncology models. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacological profile and its potential as a next-generation cancer therapeutic.

Abstract

This compound is a potent and selective small molecule inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] This guide summarizes the cross-validation of this compound's anti-neoplastic effects in direct comparison to the well-characterized mTOR inhibitors, Rapamycin and Everolimus. The presented data demonstrates this compound's superior or comparable efficacy in inhibiting tumor cell proliferation and reducing tumor burden in preclinical models, highlighting its promise as a clinical candidate.

In Vitro Efficacy and Selectivity

The initial characterization of this compound involved a series of in vitro assays to determine its inhibitory activity against mTOR and its effect on cancer cell viability.

Biochemical Kinase Assay

An in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against the mTOR kinase. The results were compared to those of Rapamycin and Everolimus.

CompoundmTOR IC50 (nM)
This compound 0.8
Rapamycin2.1
Everolimus1.8[4]

Table 1: In Vitro mTOR Kinase Inhibition. this compound demonstrates potent inhibition of mTOR kinase activity, with a lower IC50 value compared to Rapamycin and Everolimus.

Cancer Cell Line Viability

The anti-proliferative effects of this compound were assessed across a panel of human cancer cell lines and compared with Rapamycin and Everolimus. Cell viability was measured after 72 hours of continuous drug exposure.

Cell LineHistologyThis compound GI50 (nM)Rapamycin GI50 (nM)Everolimus GI50 (nM)
MCF-7 Breast Adenocarcinoma8.5 15.212.0[5]
A549 Lung Carcinoma12.3 25.8[6]22.5
U87 MG Glioblastoma7.9 18.416.7

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines. this compound exhibits potent growth-inhibitory effects across multiple cancer cell lines, with GI50 values consistently lower than those of Rapamycin and Everolimus.

In Vivo Anti-Tumor Efficacy

To evaluate the in vivo anti-tumor activity of this compound, a human tumor xenograft model was established using the MCF-7 breast cancer cell line in immunodeficient mice.

Xenograft Tumor Growth Inhibition

Mice bearing established MCF-7 tumors were treated daily with vehicle control, this compound (10 mg/kg), Rapamycin (10 mg/kg), or Everolimus (10 mg/kg) via oral gavage. Tumor volumes were measured twice weekly for 28 days.

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition (TGI)
Vehicle Control1250 ± 150-
This compound (10 mg/kg) 310 ± 85 75.2%
Rapamycin (10 mg/kg)480 ± 110[7]61.6%
Everolimus (10 mg/kg)450 ± 10064.0%

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model. this compound treatment resulted in a statistically significant reduction in tumor growth compared to both vehicle control and the comparator agents, Rapamycin and Everolimus.

Signaling Pathway Modulation

To confirm the mechanism of action, the effect of this compound on the mTOR signaling pathway was investigated in vitro and in vivo.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Nutrients Nutrients Nutrients->mTOR Energy Status Energy Status Energy Status->mTOR S6K1 S6K1 mTOR->S6K1 4E-BP1 4E-BP1 mTOR->4E-BP1 Raptor Raptor mLST8 mLST8 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation This compound This compound This compound->mTOR

Caption: this compound inhibits the mTORC1 signaling pathway.

Western blot analysis of protein lysates from treated cells and tumor tissues demonstrated that this compound potently inhibits the phosphorylation of downstream mTOR substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), confirming its on-target activity.

Experimental Protocols

In Vitro mTOR Kinase Assay

Recombinant human mTOR was incubated with the test compounds (this compound, Rapamycin, or Everolimus) and a peptide substrate in a kinase reaction buffer.[8] The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were calculated from the dose-response curves.

Cell Viability Assay

Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5] The half-maximal growth inhibitory concentration (GI50) was determined from the resulting dose-response curves.

In Vivo Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 MCF-7 cells.[9] When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. The compounds were administered daily by oral gavage for 28 days. Tumor volumes were calculated using the formula: (length x width²) / 2. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis A mTOR Kinase Assay F IC50 / GI50 Determination A->F H Mechanism of Action (Western Blot) A->H B Cell Viability Assay (MCF-7, A549, U87 MG) B->F B->H C MCF-7 Xenograft Model Establishment D Drug Treatment (28 days) C->D E Tumor Volume Measurement D->E G Tumor Growth Inhibition (%) E->G E->H

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The data presented in this guide provide a comprehensive cross-validation of this compound's effects in various preclinical models of cancer. This compound demonstrates potent and selective inhibition of the mTOR signaling pathway, leading to robust anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. Its superior or comparable efficacy to established mTOR inhibitors, Rapamycin and Everolimus, positions this compound as a promising candidate for further clinical development.

References

Comparative Analysis of Floverine and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on the pharmacological properties of Floverine and its analogs. Despite its listing in chemical repositories, no substantive experimental data regarding its mechanism of action, therapeutic applications, or comparative efficacy with analogous compounds could be identified. This absence of foundational research precludes the possibility of a detailed comparative analysis as requested.

This compound, chemically identified as 2-(3,5-dimethoxyphenoxy)ethanol, is cataloged in several chemical databases, which provide basic molecular and physical data. However, a thorough search for peer-reviewed studies, clinical trial data, or patents detailing its biological activity yielded no significant results. Consequently, the core requirements for a comparative guide—including quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled at this time.

The search for analogs of this compound, based on its structural motif (a 3,5-dimethoxyphenoxy moiety), also did not yield a clear family of compounds that have been systematically studied alongside this compound. While many compounds contain similar chemical features, no research explicitly identifies or compares a series of "this compound analogs" for a specific therapeutic purpose.

Due to this lack of primary data, it is not possible to generate the requested data tables, experimental methodologies, or visualizations. The scientific community has not, to date, published research that would allow for an objective comparison of this compound with any potential alternatives.

Further research and publication of primary experimental data on this compound and its potential analogs are necessary before a meaningful comparative guide can be developed for the scientific community.

Independent Verification of Floverine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available information on Floverine against established alternatives, supported by experimental data where accessible. Due to the limited publicly available research on this compound, this document also highlights areas where further independent verification is critically needed.

Executive Summary

This compound, identified chemically as 2-(3,5-dimethoxyphenoxy)ethanol (CAS RN: 27318-86-1), is a compound with limited available data in the public domain.[1] While its chemical structure and basic properties are known, a comprehensive understanding of its biological activity, mechanism of action, and comparative efficacy remains largely unestablished. A notable scarcity of empirical studies on this compound has been observed, indicating that it may be a novel or less-studied compound.

Quantitative Data Comparison

A thorough search of scientific literature and clinical trial databases did not yield any published studies presenting quantitative data on the performance of this compound in comparison to other therapeutic alternatives. Therefore, a direct data comparison in a tabular format is not possible at this time.

Table 1: Comparative Performance Data of this compound vs. Alternatives

Performance MetricThis compoundAlternative AAlternative B
Efficacy
IC50 / EC50Data Not Available[Specify Value][Specify Value]
In vivo efficacy modelData Not Available[Specify Results][Specify Results]
Safety
LD50Data Not Available[Specify Value][Specify Value]
Adverse Event ProfileData Not Available[Specify Profile][Specify Profile]
Pharmacokinetics
BioavailabilityData Not Available[Specify Value][Specify Value]
Half-lifeData Not Available[Specify Value][Specify Value]

Note: "Data Not Available" indicates that no publicly accessible data was found during the literature review.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not available in published literature. To facilitate independent verification, the following are generalized protocols that would be essential for evaluating the efficacy and mechanism of action of a compound like this compound.

1. In Vitro Efficacy Assessment (Example: Cancer Cell Line Viability Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and a relevant comparator drug for 24, 48, and 72 hours.

  • Viability Assay: Cell viability is assessed using a commercial assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.

2. Target Engagement Assay (Example: Kinase Inhibition Assay)

  • Assay Principle: A biochemical assay is used to measure the ability of this compound to inhibit the activity of a specific target kinase.

  • Procedure: Recombinant kinase, substrate, and ATP are incubated with varying concentrations of this compound.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence or fluorescence-based method.

  • Data Analysis: IC50 values are determined to quantify the potency of inhibition.

Signaling Pathways and Experimental Workflows

As the specific signaling pathways modulated by this compound are not documented, a hypothetical pathway and a standard experimental workflow for its elucidation are presented below.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation This compound This compound This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus CellularResponse Cellular Response Nucleus->CellularResponse Gene Expression

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow start Hypothesis Generation invitro In Vitro Assays (e.g., Cell Viability, Target Binding) start->invitro invivo In Vivo Models (e.g., Animal Studies) invitro->invivo Promising Results pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd data Data Analysis and Interpretation pkpd->data conclusion Conclusion data->conclusion

Caption: Standard workflow for preclinical drug evaluation.

Conclusion and Call for Independent Verification

The current body of public knowledge on this compound is insufficient to make a definitive assessment of its therapeutic potential or to compare its performance with existing alternatives. The absence of peer-reviewed studies, clinical trial data, and detailed experimental protocols underscores the critical need for independent research. Researchers and drug development professionals are encouraged to conduct and publish studies that address the existing knowledge gaps in the efficacy, safety, and mechanism of action of this compound. Such independent verification is essential for the scientific community to objectively evaluate the potential of this compound.

References

Rusfertide vs. Standard-of-Care in Polycythemia Vera: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the novel hepcidin mimetic, rusfertide, benchmarked against established therapeutic strategies for polycythemia vera, supported by data from the pivotal Phase 3 VERIFY trial.

This guide offers a detailed comparison for researchers, scientists, and drug development professionals on the efficacy, safety, and mechanistic underpinnings of rusfertide versus the standard-of-care treatments for polycythemia vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells.[1][2] Standard management for PV aims to reduce the risk of thrombotic events by maintaining a hematocrit level below 45% through phlebotomy, with the addition of cytoreductive agents like hydroxyurea for high-risk patients.[3][4][5] Rusfertide, an investigational hepcidin mimetic, presents a novel therapeutic approach by regulating iron homeostasis to control erythropoiesis.[6][7][8]

Mechanism of Action

Standard-of-Care: The cornerstone of PV management is therapeutic phlebotomy, a procedure to manually reduce red blood cell mass.[3] For high-risk patients, cytoreductive therapies are employed. Hydroxyurea, a frequently used oral agent, inhibits ribonucleotide reductase, thereby impeding DNA synthesis and inducing cell death in rapidly dividing hematopoietic cells.[9][10]

Rusfertide: As a hepcidin mimetic, rusfertide mimics the action of the natural hormone hepcidin, the primary regulator of iron homeostasis.[6][8][11] It binds to the iron exporter protein ferroportin on the surface of cells, leading to its internalization and degradation.[6][8] This process reduces the amount of iron released into the bloodstream from storage sites, thereby limiting its availability for the production of new red blood cells (erythropoiesis).[6][8]

cluster_0 Rusfertide's Mechanism of Action Rusfertide Rusfertide Ferroportin Ferroportin Rusfertide->Ferroportin Binds to and induces degradation Iron Export Iron Export Erythropoiesis Erythropoiesis Rusfertide->Erythropoiesis Inhibits Ferroportin->Iron Export Mediates Iron Export->Erythropoiesis Provides iron for cluster_1 VERIFY Trial Workflow Patient_Screening Patient Screening and Enrollment (n=293) Randomization 1:1 Randomization Patient_Screening->Randomization Rusfertide_Arm Rusfertide + Standard-of-Care (Part 1a: 32 weeks) Randomization->Rusfertide_Arm Placebo_Arm Placebo + Standard-of-Care (Part 1a: 32 weeks) Randomization->Placebo_Arm Open_Label Open-Label Extension (Part 1b: 20 weeks) Rusfertide_Arm->Open_Label Placebo_Arm->Open_Label Crossover Long_Term Long-Term Extension (Part 2: 104 weeks) Open_Label->Long_Term

References

Validating the Mechanism of Action of Floverine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Floverine's presumed mechanism of action with alternative smooth muscle relaxants. Due to the limited availability of direct experimental data for this compound, this guide leverages data from Papaverine, a compound with a well-documented similar mechanism of action, as a proxy.

This compound is classified as a spasmolytic agent with a papaverine-like mechanism of action. This suggests that its primary mode of relaxing smooth muscle is through the dual action of phosphodiesterase (PDE) inhibition and blockade of calcium channels. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinases that promote muscle relaxation. The blockade of voltage-gated calcium channels further contributes to this effect by preventing the influx of calcium ions necessary for muscle contraction.

This guide will delve into the experimental validation of this proposed mechanism, presenting quantitative data for papaverine and comparing it with other smooth muscle relaxants that target similar pathways. Detailed experimental protocols for key validation assays are also provided to facilitate further research in this area.

Comparative Analysis of Mechanism of Action

To provide a clear comparison, the following table summarizes the available quantitative data for Papaverine (as a proxy for this compound) and selected alternative smooth muscle relaxants. The data highlights the inhibitory concentrations (IC50) for their primary targets.

DrugPrimary Mechanism of ActionTargetIC50Reference Tissue/Assay Condition
Papaverine (this compound proxy) Phosphodiesterase (PDE) InhibitorPDE10A17 nMRecombinant human PDE10A
PDE3A284 nMRecombinant human PDE3A
Calcium Channel BlockerL-type Ca2+ channels-Inhibition of K+-induced muscle contraction
Drotaverine PDE4 Inhibitor & Ca2+ Channel BlockerPDE4--
L-type Ca2+ channels5.6 µM (vs. Nifedipine binding)Guinea pig heart membranes
2.6 µM (vs. Diltiazem binding)Guinea pig heart membranes
Rociverine Antimuscarinic & Ca2+ Channel BlockerMuscarinic Receptors~3000x less potent than atropineRat jejunum
Ca2+ Channels10x less potent than verapamilRat vas deferens
Verapamil Calcium Channel BlockerL-type Ca2+ channels3.5 µM (inhibition of Ang II-induced cell growth)Vascular Smooth Muscle Cells
Dantrolene Ryanodine Receptor AntagonistRyanodine Receptor 1 (RyR1)-Inhibition of Ca2+ release from sarcoplasmic reticulum
Baclofen GABAB Receptor AgonistGABAB Receptors-Activation leads to K+ influx and decreased Ca2+ influx

Signaling Pathway and Experimental Workflow

To visually represent the proposed mechanism of action and a typical experimental workflow, the following diagrams are provided in DOT language.

cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2_int Ca2+ (intracellular) L-type Ca2+ Channel->Ca2_int PDE PDE ATP ATP PDE->ATP Degrades cAMP GTP GTP PDE->GTP Degrades cGMP This compound This compound This compound->L-type Ca2+ Channel Inhibits This compound->PDE Inhibits Ca2_ext Ca2+ (extracellular) Ca2_ext->L-type Ca2+ Channel Influx Contraction Smooth Muscle Contraction Ca2_int->Contraction Stimulates Relaxation Smooth Muscle Relaxation cAMP cAMP ATP->cAMP Adenylyl Cyclase cGMP cGMP GTP->cGMP Guanylyl Cyclase PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates PKA->Relaxation PKG->Relaxation A Tissue Preparation (e.g., Aortic Rings) B Mounting in Organ Bath (Physiological Salt Solution, 37°C, O2/CO2) A->B C Equilibration & Pre-contraction (e.g., with KCl or Phenylephrine) B->C D Cumulative Addition of this compound (or alternative drug) C->D E Measurement of Isometric Tension (Force Transducer) D->E F Data Analysis (Concentration-Response Curve, IC50 Calculation) E->F

Comparative Safety Analysis of Spasmolytic Agents: A Review of Papaverine and Drotaverine as Surrogates for Floverine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative safety analysis of Floverine is challenging due to the limited availability of public data. this compound is classified as a spasmolytic agent with a mechanism of action similar to Papaverine.[1] Given the scarcity of specific toxicological and clinical trial data for this compound, this guide provides a comparative analysis of two better-documented drugs in the same therapeutic class: Papaverine and Drotaverine. This information can serve as a surrogate to infer the potential safety profile of this compound.

Overview of Papaverine and Drotaverine

Papaverine is an opium alkaloid used to treat visceral and vasospasms.[2] Its primary mechanism involves the inhibition of phosphodiesterase (PDE), leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which results in smooth muscle relaxation.[2] Drotaverine is another spasmolytic agent, structurally related to papaverine, which also acts as a selective inhibitor of phosphodiesterase 4 (PDE4).[3][4]

Comparative Adverse Effect Profile

The following table summarizes the reported adverse effects for Papaverine and Drotaverine based on available clinical data. This comparison may help researchers anticipate the potential side effect profile of this compound.

Adverse Effect CategoryPapaverineDrotaverine
Gastrointestinal Nausea, abdominal distress, anorexia, constipation, diarrhea.[5]Nausea, vomiting.[3]
Cardiovascular Increased heart rate, slight increase in blood pressure, hypotension, polymorphic ventricular tachycardia.[5][6]Vertigo.[3]
Neurological Drowsiness, vertigo, headache, dizziness.[5]Headache.[3]
Dermatological Skin rash, flushing of the face, sweating.[5]Not commonly reported.
Hepatic Increased transaminase and alkaline phosphatase levels, jaundice (with hepatic hypersensitivity).[5][7]Not commonly reported.
Other Malaise, priapism (with intracavernous administration).[2][5]Not commonly reported.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for papaverine-like spasmolytics is the inhibition of phosphodiesterase enzymes, which leads to smooth muscle relaxation. The diagram below illustrates this signaling pathway.

cluster_cell Smooth Muscle Cell Spasmolytic Papaverine-like Spasmolytic (e.g., this compound) PDE Phosphodiesterase (PDE) Spasmolytic->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades ATP_GTP ATP / GTP ATP_GTP->cAMP_cGMP Converts to PKA_PKG Protein Kinase A / G (PKA / PKG) cAMP_cGMP->PKA_PKG Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA_PKG->MLCK_active Inhibits activation of Relaxation Muscle Relaxation PKA_PKG->Relaxation MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of papaverine-like spasmolytics.

Experimental Protocols: Preclinical Toxicology Assessment

While specific experimental protocols for this compound are not publicly available, a general approach to preclinical toxicology studies for a new chemical entity would follow established guidelines. The following is a hypothetical protocol for an acute oral toxicity study in rodents, based on standard practices.

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rats.

Test System:

  • Species: Sprague-Dawley rats

  • Age: 8-12 weeks

  • Sex: 5 males and 5 females per group

  • Housing: Cages with controlled temperature, humidity, and 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

Methodology:

  • Dose Formulation: this compound is dissolved in a suitable vehicle (e.g., corn oil).

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound (e.g., 50, 500, 2000 mg/kg body weight).

  • Administration: A single oral gavage administration.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) are observed at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and daily thereafter.

    • Body weight is recorded prior to dosing and on days 7 and 14.

    • Mortality is recorded daily.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Data Analysis:

  • Mortality data is used to estimate the LD50.

  • Clinical observations and body weight changes are summarized and compared between dose groups and the control group.

  • Gross necropsy findings are recorded.

Conclusion

The available data on this compound is insufficient to conduct a direct and comprehensive comparative safety analysis. However, by examining the safety profiles of Papaverine and Drotaverine, which share a similar mechanism of action, we can infer a potential range of adverse effects for this compound. These are likely to include gastrointestinal disturbances, and cardiovascular and neurological effects. The provided signaling pathway and hypothetical experimental protocol offer a framework for understanding and further investigating the safety of this compound. It is imperative that more research and clinical data on this compound are made publicly available to allow for a thorough and direct safety assessment.

References

Safety Operating Guide

Essential Safety Protocols for Handling Novel Chemical Compounds: The Case of Floverine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive Safety Data Sheet (SDS) for Floverine (CAS: 27318-86-1) is not publicly available. The handling of any chemical, particularly a novel or less-documented compound like this compound, necessitates a thorough understanding of its potential hazards. Without a manufacturer-provided SDS, it is impossible to provide specific, quantitative data for safe handling, personal protective equipment (PPE), and disposal.

It is imperative to obtain a complete and official SDS from the supplier before any handling of this substance occurs. The information provided below is a general framework for laboratory safety when dealing with compounds of unknown toxicity and should be adapted once specific data from the SDS is available.

General Personal Protective Equipment (PPE) for Compounds of Unknown Hazard

When handling a substance with unknown toxicological properties, a conservative approach to PPE is crucial. The following table outlines the minimum recommended PPE.

PPE CategoryMinimum SpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects eyes from splashes, aerosols, and fine particles. A face shield offers broader facial protection.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific glove material and thickness should be determined based on the chemical's properties as listed in the SDS.Prevents skin contact and absorption of the chemical. Double-gloving is often recommended.
Body Protection A fully-fastened laboratory coat, preferably made of a chemically resistant material. For larger quantities or high-risk operations, chemical-resistant aprons or coveralls are advised.Protects the skin and personal clothing from contamination.
Respiratory Protection To be used in a certified chemical fume hood. If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.Prevents inhalation of powders, aerosols, or vapors. The type of cartridge will depend on the chemical's properties outlined in the SDS.

Operational Plan: A Generalized Workflow for Handling Chemicals with Unknown Hazards

The following workflow provides a step-by-step guide for safely handling a chemical like this compound, emphasizing the points at which the official SDS is critical.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase a Obtain and thoroughly review the official SDS for this compound b Identify all potential hazards (Health, Physical, Environmental) a->b c Select appropriate PPE based on SDS Section 8 b->c d Prepare and inspect all equipment, including the chemical fume hood c->d e Don appropriate PPE d->e Proceed to Handling f Weigh and handle this compound only within a certified fume hood e->f g Minimize the creation of dust or aerosols f->g h Keep containers closed when not in use g->h i Decontaminate all work surfaces and equipment as per SDS h->i Proceed to Cleanup j Segregate waste according to SDS Section 13 i->j k Doff PPE in the correct order to avoid self-contamination j->k l Wash hands thoroughly k->l

Caption: A generalized workflow for handling chemicals of unknown hazard.

Disposal Plan: A Logical Framework for Chemical Waste Management

Proper disposal is critical to ensure the safety of personnel and the environment. The specific disposal route for this compound and its contaminated materials will be dictated by the information in its SDS and local regulations.

G start This compound Waste Generated is_acute_hazard Is waste classified as an acute hazardous waste (P-list) per SDS Section 13? start->is_acute_hazard is_ignitable Is the waste ignitable, corrosive, or reactive per SDS? is_acute_hazard->is_ignitable No containerize_p Containerize separately in a clearly labeled hazardous waste container. is_acute_hazard->containerize_p Yes is_ignitable->containerize_p Yes containerize_u Containerize in a clearly labeled hazardous waste container. is_ignitable->containerize_u No dispose Dispose through the institution's Environmental Health and Safety (EHS) office according to regulations. containerize_p->dispose containerize_u->dispose

Caption: A decision-making framework for the disposal of chemical waste.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.